Oxaprotiline
Description
RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
CAS No. |
56433-44-4 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol |
InChI |
InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3 |
InChI Key |
FDXQKWSTUZCCTM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
39022-39-4 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C 49802B-Ba C-49802B-Ba CGP 12103A CGP 12104A hydroxymaprotilin hydroxymaprotilin hydrochloride hydroxymaprotilin hydrochloride, (R)-isomer hydroxymaprotilin hydrochloride, (S)-isomer hydroxymaprotilin, (+-)-isomer hydroxymaprotilin, (+R)-isomer hydroxymaprotilin, (S)-isomer levoprotiline oxaprotiline |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxaprotiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaprotiline, a tetracyclic antidepressant, exerts its pharmacological effects primarily through the potent and stereoselective inhibition of the norepinephrine transporter (NET). As a racemic mixture of two enantiomers, dextroprotiline (S(+)-oxaprotiline) and levoprotiline (R(-)-oxaprotiline), its mechanism of action is multifaceted. Dextroprotiline is the pharmacologically active enantiomer responsible for the antidepressant effects, acting as a robust norepinephrine reuptake inhibitor. It also exhibits antagonist activity at histamine H1 receptors and weak antagonism at α1-adrenergic receptors. In contrast, levoprotiline's primary role is as a selective histamine H1 receptor antagonist. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its interactions with key neurotransmitter systems, summarizing quantitative binding data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Norepinephrine Reuptake Inhibition
The principal mechanism underlying the antidepressant efficacy of this compound is the inhibition of the norepinephrine transporter (NET) by its S(+)-enantiomer, dextroprotiline.[1] The NET is a sodium-chloride dependent transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling.[2][3] By blocking this transporter, dextroprotiline increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.[1][4]
This sustained activation of postsynaptic adrenergic receptors is believed to initiate a cascade of downstream signaling events that contribute to the therapeutic effects of the drug. Chronic administration of dextroprotiline has been shown to induce a down-regulation of the norepinephrine receptor-coupled adenylate cyclase system, suggesting that long-term adaptive changes in neuronal signaling are crucial for its clinical efficacy.[1][5]
Enantioselective Activity
The two enantiomers of this compound exhibit distinct pharmacological profiles:
-
Dextroprotiline (S(+)-Oxaprotiline): This enantiomer is a potent inhibitor of norepinephrine reuptake and is considered the active component responsible for the antidepressant effects of this compound.[1] It also possesses antagonist activity at histamine H1 receptors and weak antagonist activity at α1-adrenergic receptors.[6]
-
Levoprotiline (R(-)-Oxaprotiline): This enantiomer is a selective histamine H1 receptor antagonist and has negligible affinity for the norepinephrine transporter and other monoamine transporters.[6]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound's enantiomers for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
| Target | Enantiomer | Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | Dextroprotiline | Potent Inhibitor | [1][6] |
| Levoprotiline | Weak Inhibitor | [1] | |
| Histamine H1 Receptor | Dextroprotiline | Antagonist | [6] |
| Levoprotiline | Selective Antagonist | [6] | |
| α1-Adrenergic Receptor | Dextroprotiline | Weak Antagonist | [6] |
| Levoprotiline | Not Reported | ||
| Serotonin Transporter (SERT) | Dextroprotiline | Negligible Affinity | [6] |
| Levoprotiline | No Affinity | [6] | |
| Dopamine Transporter (DAT) | Dextroprotiline | Negligible Affinity | [6] |
| Levoprotiline | No Affinity | [6] | |
| α2-Adrenergic Receptor | Dextroprotiline | Negligible Affinity | [6] |
| Muscarinic Acetylcholine Receptors | Dextroprotiline | Negligible Affinity | [6] |
Note: Specific Ki values for this compound and its enantiomers are not consistently reported across publicly available literature. The table reflects the qualitative descriptions of potency and selectivity.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Norepinephrine Uptake Assay in Synaptosomes
This assay measures the ability of a compound to inhibit the reuptake of norepinephrine into presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., hypothalamus or cerebral cortex) of rodents through differential centrifugation of brain homogenates.
-
Incubation: Incubate the prepared synaptosomes in a physiological buffer containing a radiolabeled norepinephrine analog (e.g., [3H]-norepinephrine) and varying concentrations of the test compound (this compound enantiomers).
-
Termination and Separation: Terminate the uptake reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
Quantification: Measure the amount of radioactivity retained by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50 value) by non-linear regression analysis.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay determines the binding affinity of a compound for the norepinephrine transporter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the norepinephrine transporter (e.g., HEK293-NET cells) or from brain tissue.
-
Binding Reaction: Incubate the membranes with a specific radioligand for the NET (e.g., [3H]-nisoxetine) and a range of concentrations of the competing test compound (this compound enantiomers).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the effect of a compound on the activity of adenylyl cyclase, a key enzyme in the downstream signaling of G protein-coupled receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a relevant cell line or brain tissue.
-
Assay Reaction: Incubate the membranes in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound (this compound enantiomers) in the presence or absence of a norepinephrine receptor agonist.
-
cAMP Quantification: Terminate the reaction and measure the amount of cyclic AMP (cAMP) produced using a competitive binding assay or other sensitive detection methods.
-
Data Analysis: Analyze the data to determine the effect of the test compound on basal and agonist-stimulated adenylyl cyclase activity.
Signaling Pathways and Experimental Workflows
Downstream Signaling of Norepinephrine Transporter Inhibition
The inhibition of the norepinephrine transporter by dextroprotiline leads to an accumulation of norepinephrine in the synaptic cleft. This excess norepinephrine activates postsynaptic α- and β-adrenergic receptors, which are G protein-coupled receptors (GPCRs). Activation of β-adrenergic receptors, which are coupled to the stimulatory G protein (Gs), leads to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.
Experimental Workflow for Determining NET Inhibition
The following diagram illustrates the typical workflow for an in vitro experiment designed to determine the inhibitory potential of a compound on the norepinephrine transporter.
Logical Relationship of this compound's Enantiomers and their Primary Actions
This diagram illustrates the distinct primary pharmacological actions of the two enantiomers of this compound.
Conclusion
The mechanism of action of this compound is primarily driven by the potent and selective inhibition of the norepinephrine transporter by its S(+)-enantiomer, dextroprotiline. This leads to an enhancement of noradrenergic neurotransmission and subsequent downstream signaling events that are believed to underlie its antidepressant effects. The R(-)-enantiomer, levoprotiline, contributes to the overall pharmacological profile through its selective histamine H1 receptor antagonism. A thorough understanding of these distinct enantioselective actions and their downstream consequences is crucial for the rational design and development of novel therapeutics targeting the noradrenergic system. Further research to precisely quantify the binding affinities and delineate the long-term adaptive changes in neuronal signaling will provide a more complete picture of this compound's therapeutic potential.
References
- 1. This compound: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of uptake 1 by (+)-oxaprotiline reveals a differential central regulation of noradrenaline and adrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [medbox.iiab.me]
Oxaprotiline: A Technical Whitepaper on a Stereoselective Norepinephrine Reuptake Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oxaprotiline, also known as hydroxymaprotiline, is a tetracyclic antidepressant (TeCA) and a structural analogue of maprotiline.[1] It functions as a potent and highly specific inhibitor of the norepinephrine transporter (NET), with its pharmacological activity residing almost entirely in its S(+)-enantiomer.[2][3] Investigated for the treatment of major depression, early clinical trials demonstrated its efficacy and a generally mild side-effect profile.[3] However, the compound was never commercially marketed.[1] This technical guide provides an in-depth review of this compound's pharmacology, stereoselectivity, and mechanism of action, supported by detailed experimental methodologies and pathway visualizations.
Introduction and Pharmacological Profile
This compound is a racemic compound comprised of two stereoisomers: the S(+)-enantiomer (dextroprotiline) and the R(-)-enantiomer (levoprotiline).[1] The antidepressant and norepinephrine reuptake inhibiting properties are attributed specifically to the S(+)-enantiomer, which is a potent and selective NET inhibitor.[2][4] In contrast, the R(-)-enantiomer is a weak inhibitor of norepinephrine reuptake and functions primarily as a selective H1 receptor antagonist (antihistamine).[1][2]
The S(+)-enantiomer of this compound demonstrates negligible affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), highlighting its specificity for the noradrenergic system.[1] It is also a very weak antagonist of α1-adrenergic receptors and has insignificant affinity for α2-adrenergic and muscarinic acetylcholine receptors.[1] This high degree of selectivity for NET over other monoamine transporters and receptors is a key feature of its pharmacological profile.
Quantitative Data: Transporter and Receptor Affinity
While precise Ki or IC50 values for this compound are not consistently reported in readily available literature, a clear qualitative and comparative profile has been established through various pharmacological studies. The data is summarized in the table below.
| Target | Compound/Enantiomer | Affinity / Potency | Reference |
| Norepinephrine Transporter (NET) | S(+)-Oxaprotiline | Potent and highly selective inhibitor of reuptake | [2][4] |
| R(-)-Oxaprotiline | Weak inhibitor of reuptake | [2] | |
| Serotonin Transporter (SERT) | S(+)-Oxaprotiline | Negligible affinity | [1] |
| Dopamine Transporter (DAT) | S(+)-Oxaprotiline | Negligible affinity | [1] |
| Histamine H1 Receptor | R(-)-Oxaprotiline | Selective antagonist | [1] |
| α1-Adrenergic Receptor | S(+)-Oxaprotiline | Very weak antagonist | [1] |
| α2-Adrenergic Receptor | S(+)-Oxaprotiline | Negligible affinity | [1] |
| Muscarinic Acetylcholine Receptors | S(+)-Oxaprotiline | Negligible affinity | [1] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the blockade of the norepinephrine transporter (NET). This inhibition prevents the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing its extracellular concentration and enhancing noradrenergic neurotransmission.
Figure 1. Mechanism of S(+)-Oxaprotiline at the noradrenergic synapse.
Chronic administration of NET inhibitors like this compound leads to adaptive changes in the noradrenergic system. The sustained increase in synaptic norepinephrine results in the down-regulation of postsynaptic β-adrenergic receptors, a phenomenon linked to the therapeutic effects of antidepressants.[2]
Figure 2. Signaling pathway for β-adrenergic receptor down-regulation.
Key Experimental Protocols
The characterization of this compound as a NET inhibitor relies on established in vitro assays.
Norepinephrine Reuptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the uptake of norepinephrine into cells or synaptosomes. The potency is typically expressed as an IC50 value.
Objective: To determine the concentration of this compound required to inhibit 50% of norepinephrine uptake via NET.
Methodology:
-
Preparation: Use either synaptosomes prepared from specific brain regions (e.g., rat cerebral cortex) or cell lines stably expressing the human norepinephrine transporter (hNET), such as HEK-293 or SK-N-BE(2)C cells.[5]
-
Incubation: Plate cells or suspend synaptosomes in a suitable buffer (e.g., Krebs-Ringer-HEPES). Add varying concentrations of this compound (or its enantiomers).
-
Substrate Addition: Initiate the uptake reaction by adding a fixed concentration of radiolabeled [³H]-norepinephrine.
-
Termination: After a short incubation period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C), rapidly terminate the uptake process. This is typically done by washing with ice-cold buffer and rapid filtration through glass fiber filters to separate the cells/synaptosomes from the buffer containing the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting. This count is proportional to the amount of [³H]-norepinephrine taken up.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. Non-specific uptake is determined in the presence of a high concentration of a standard NET inhibitor like desipramine.[5]
Figure 3. Experimental workflow for a norepinephrine reuptake assay.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific transporter or receptor, expressed as a Ki (inhibition constant).
Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter.
Methodology:
-
Preparation: Prepare cell membranes from tissue or cultured cells expressing NET. This involves homogenization and centrifugation to isolate the membrane fraction.[6]
-
Competitive Binding: In assay tubes, combine the membrane preparation, a fixed concentration of a selective NET radioligand (e.g., [³H]-nisoxetine), and varying concentrations of the unlabeled test compound (this compound).[7]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at a specified temperature, often 0-4°C to minimize uptake).[6][7]
-
Separation: Separate the bound radioligand from the free radioligand by rapid filtration over glass fiber filters. The membranes and the bound radioligand are retained on the filter.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: The amount of bound radioactivity decreases as the concentration of this compound increases and displaces the radioligand. The IC50 value is determined from the resulting competition curve. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay. Total binding is measured in the absence of a competing ligand, and non-specific binding is determined in the presence of a saturating concentration of a known high-affinity non-radiolabeled ligand.
Figure 4. Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound is a well-characterized but non-commercialized tetracyclic antidepressant. Its primary pharmacology is defined by the potent, selective, and stereospecific inhibition of the norepinephrine transporter by its S(+)-enantiomer, dextroprotiline. This specificity minimizes off-target effects at serotonergic and dopaminergic transporters. Early clinical investigations confirmed its potential as an effective antidepressant with good tolerability. The distinct pharmacological profiles of its enantiomers make this compound a valuable tool compound for research into the specific roles of norepinephrine reuptake inhibition and histamine H1 antagonism in the central nervous system.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of endogenous depressed inpatients an early clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Technical Whitepaper on the Stereoselective Activity of Levoprotiline and Dextroprotiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levoprotiline and dextroprotiline are the levorotatory (R-(-)) and dextrorotatory (S-(+)) enantiomers, respectively, of oxaprotiline (also known as hydroxymaprotiline). This compound is a tetracyclic antidepressant and a close structural analog of maprotiline.[1][2] While chemically identical in composition, these stereoisomers exhibit markedly distinct pharmacological profiles, a classic example of stereoselectivity in drug action. This divergence in activity offers a valuable tool for dissecting the specific contributions of different neurochemical pathways to therapeutic effects and side-effect profiles. Dextroprotiline is primarily characterized as a potent norepinephrine reuptake inhibitor with additional antihistaminic properties, whereas levoprotiline functions as a selective histamine H1 receptor antagonist.[2][3] This document provides an in-depth technical overview of the pharmacological activities of levoprotiline and dextroprotiline, detailing their mechanisms of action, receptor binding affinities, relevant signaling pathways, and the experimental methodologies used for their characterization.
Pharmacodynamics and Receptor Binding Profiles
The primary divergence in the activity of levoprotiline and dextroprotiline lies in their differential interaction with monoamine transporters and neurotransmitter receptors.
Dextroprotiline is a potent inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft.[2][4] This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, which is believed to be the primary mechanism behind its antidepressant effects.[4][5] In addition to its action on the NET, dextroprotiline is also a potent antagonist of the histamine H1 receptor.[1][2] It displays very weak affinity for the α1-adrenergic receptor and has negligible interaction with the serotonin transporter (SERT), dopamine transporter (DAT), α2-adrenergic receptor, and muscarinic acetylcholine receptors.[1][2]
Levoprotiline , in stark contrast, is a selective histamine H1 receptor antagonist.[2] It shows no significant affinity for the norepinephrine, serotonin, or dopamine transporters, nor for adrenergic or muscarinic acetylcholine receptors.[1][2] Despite its lack of direct monoamine reuptake inhibition, some studies have suggested that levoprotiline may still possess antidepressant properties, potentially through mechanisms related to its antihistaminic action or downstream effects on serotonergic systems.[6]
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinities (Ki) of levoprotiline and dextroprotiline for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
| Target | Levoprotiline Ki (nM) | Dextroprotiline Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | > 10,000 | 5 | [7] |
| Histamine H1 Receptor | Data not available | Data not available | |
| Serotonin Transporter (SERT) | Negligible Affinity | Negligible Affinity | [1][2] |
| Dopamine Transporter (DAT) | Negligible Affinity | Negligible Affinity | [1][2] |
| α1-Adrenergic Receptor | Negligible Affinity | Weak Affinity | [1][2] |
| Muscarinic Acetylcholine Receptors | Negligible Affinity | Negligible Affinity | [1][2] |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of levoprotiline and dextroprotiline result in the modulation of different intracellular signaling pathways.
Dextroprotiline: Norepinephrine Reuptake Inhibition
Dextroprotiline's primary antidepressant activity is attributed to its blockade of the norepinephrine transporter. This action increases the dwell time of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.
References
- 1. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a noradrenaline uptake inhibitor with an active and an inactive enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dosulepin - Wikipedia [en.wikipedia.org]
- 4. This compound: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid changes in functional responsiveness of the 5-HT system after single-dose and multiple-dose treatment with antidepressants: effects of maprotiline and this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Tetracyclic Antidepressants: A Technical Guide to Their Historical and Pharmacological Development
Introduction
Tetracyclic antidepressants (TeCAs) represent a pivotal chapter in the history of psychopharmacology, emerging in the 1970s as a "second generation" of antidepressants. Their development was largely driven by the need to improve upon the challenging side-effect profiles of the first-generation tricyclic antidepressants (TCAs), which had dominated depression treatment since the 1950s. This technical guide provides an in-depth exploration of the historical development of TeCAs, from their serendipitous beginnings to the rationally designed molecules that followed. It details their evolving mechanisms of action, the experimental and clinical methodologies that defined their evaluation, and their comparative pharmacological profiles, offering a comprehensive resource for researchers, scientists, and drug development professionals.
From Tricyclics to a New Four-Ringed Structure
The story of TeCAs begins with the legacy of the TCAs. While effective, TCAs were fraught with adverse effects stemming from their broad receptor activity, including significant anticholinergic (dry mouth, constipation), antihistaminic (sedation, weight gain), and cardiovascular side effects. This created a clear clinical need for antidepressants with comparable efficacy but enhanced safety and tolerability, setting the stage for the development of novel chemical scaffolds.
The Serendipitous Discovery of Mianserin
The first TeCA, Mianserin, was not the product of a targeted antidepressant design program. Synthesized in 1966 by Organon International, it was initially investigated for its anti-allergic and antihistaminic properties. During early animal screening, mianserin was found to be centrally active. Subsequent quantitative electroencephalogram (EEG) studies revealed that its effects on the brain were remarkably similar to the established TCA, amitriptyline, prompting a pivotal shift in its developmental trajectory.
Clinical studies confirmed its antidepressant efficacy, and, crucially, demonstrated a pharmacological profile distinct from TCAs. Mianserin was found to lack significant anticholinergic and cardiotoxic properties, a major advancement in safety. It was launched in France in 1979 and subsequently in the UK, marking the arrival of the first TeCA and a new direction in antidepressant research.
Maprotiline: A Bridge Between Generations
Maprotiline, marketed under the brand name Ludiomil, also emerged during this era. While possessing a tetracyclic core structure, its pharmacology closely resembles that of secondary amine TCAs like nortriptyline. Its primary mechanism of action is the potent and relatively selective inhibition of norepinephrine reuptake, with only weak effects on serotonin reuptake. This profile contrasts with Mianserin's mechanism and highlights the structural and pharmacological diversity within the early TeCA class. Maprotiline demonstrated comparable efficacy to TCAs but was associated with a higher risk of seizures, which tempered its clinical use.
Rational Design: The Advent of Mirtazapine
The development of Mirtazapine (Remeron) in the 1990s represents a more rational approach to drug design, building upon the foundation laid by Mianserin, to which it is structurally and pharmacologically related. Mirtazapine was engineered to have a unique dual mechanism of action, enhancing both noradrenergic and serotonergic neurotransmission through a novel pathway.
Instead of inhibiting reuptake, Mirtazapine acts as a potent antagonist of central presynaptic α2-adrenergic autoreceptors (on noradrenergic neurons) and heteroreceptors (on serotonergic neurons). Blockade of these receptors prevents the negative feedback mechanism that normally inhibits the release of norepinephrine and serotonin, thereby increasing the levels of both neurotransmitters in the synaptic cleft.
Furthermore, Mirtazapine potently blocks postsynaptic serotonin 5-HT2 and 5-HT3 receptors. The blockade of these specific serotonin receptors is thought to mitigate many of the side effects associated with non-selective serotonin stimulation (like insomnia, anxiety, and gastrointestinal issues) while allowing for targeted stimulation of 5-HT1A receptors, which is linked to antidepressant and anxiolytic effects. This strategy of "designer polypharmacy" resulted in an effective antidepressant with a distinct tolerability profile, particularly noted for its sedative antihistaminic effects and lack of sexual side effects.
Comparative Pharmacological Profiles
The therapeutic and adverse effects of TeCAs are dictated by their specific affinities for various neurotransmitter receptors and transporters. The following table summarizes the receptor binding affinities (Ki, expressed in nanomoles) for key TeCAs and comparator TCAs. A lower Ki value indicates a higher binding affinity.
| Drug | NET | SERT | α1 | α2 | H1 | M1 | 5-HT2A | 5-HT2C |
| Mianserin | 250 | 4000 | 56 | 25 | 1.0 | 530 | 3.2 | 3.1 |
| Maprotiline | 11.1 | 1140 | 110 | 2800 | 1.4 | 140 | 130 | 110 |
| Mirtazapine | 2000 | 6000 | 608 | 19 | 0.28 | 794 | 16 | 39 |
| Amitriptyline | 35.5 | 15 | 26 | 2150 | 0.9 | 1.1 | 2.4 | 10 |
| Imipramine | 11 | 1.4 | 86 | 2400 | 11 | 88 | 29 | 47 |
| Data compiled from multiple sources. Ki values are approximations and can vary between studies based on experimental conditions. |
Core Signaling Pathway of Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs)
The unique mechanism of Mirtazapine, which defines the NaSSA class, involves receptor antagonism rather than reuptake inhibition to boost neurotransmission. This pathway is visualized below.
Caption: Mirtazapine's mechanism of action.
Experimental Protocols in TeCA Development
The discovery and validation of TeCAs relied on a suite of established and evolving experimental protocols, from preclinical screening to clinical efficacy trials.
Preclinical Evaluation: Animal Models and In Vitro Assays
4.1.1 Behavioral Screening Models Early screening for antidepressant activity heavily utilized rodent behavioral models. These tests are designed to produce a quantifiable behavior that is reliably reversed by known antidepressant compounds.
-
Forced Swim Test (FST): Also known as the Porsolt test, this is one of the most common models for assessing antidepressant efficacy.
-
Methodology: A rodent (mouse or rat) is placed in an inescapable cylinder filled with water. After initial escape-oriented behaviors, the animal will adopt an immobile posture, making only the necessary movements to stay afloat. The duration of this immobility within a set test period (e.g., the final 4 minutes of a 6-minute test) is measured.
-
Endpoint: A reduction in immobility time is interpreted as a positive antidepressant-like effect. The test assumes that this immobility reflects a state of "behavioral despair" and that an effective antidepressant will increase the animal's motivation to struggle.
-
Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) is filled with water (e.g., 24-30°C) to a depth where the animal cannot touch the bottom (e.g., 15 cm).
-
Procedure: Animals are individually placed in the cylinder for a standardized period (e.g., 6 minutes). The behavior is often video-recorded for later scoring by a trained observer blinded to the treatment conditions.
-
-
Chronic Unpredictable Mild Stress (CUMS): This model aims to induce a state more analogous to human depression by exposing animals to a series of varied, low-intensity stressors over several weeks.
-
Methodology: Stressors may include cage tilting, wet bedding, altered light/dark cycles, and social isolation. The unpredictability of the stressors is key to inducing a depressive-like phenotype.
-
Endpoint: The efficacy of a test compound is measured by its ability to reverse CUMS-induced deficits, such as anhedonia (measured by reduced sucrose preference), anxiety-like behaviors, and cognitive impairments.
-
4.1.2 In Vitro Receptor Profiling: Radioligand Binding Assays Determining the binding affinity of a compound for a wide array of receptors is crucial for understanding its mechanism of action and predicting its side-effect profile. The gold-standard method for this is the competitive radioligand binding assay.
-
Methodology:
-
Preparation: Cell membranes containing the target receptor are prepared from tissue homogenates or cultured cells expressing the receptor.
-
Incubation: These membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.
-
Competition: The test compound competes with the radioligand for binding to the receptor. At higher concentrations, the test compound will displace more of the radiolabeled ligand.
-
Separation & Counting: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
An In-depth Technical Guide to the Core Relationship Between Oxaprotiline and Maprotiline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the structural and pharmacological relationship between the tetracyclic antidepressants maprotiline and its hydroxylated analog, oxaprotiline. Maprotiline, a well-established norepinephrine reuptake inhibitor, serves as the parent compound to this compound, which exists as a racemic mixture of two enantiomers with distinct pharmacological profiles. This document elucidates their comparative pharmacology, focusing on receptor binding affinities and functional potencies. Detailed experimental methodologies for key assays are provided, and the downstream signaling pathways are illustrated. This guide is intended to be a valuable resource for researchers and professionals engaged in the study of antidepressant pharmacology and the development of novel therapeutics.
Structural Relationship and Synthesis
This compound, also known as hydroxymaprotiline, is a direct structural analog of maprotiline, differing by the presence of a hydroxyl group on the propylamino side chain.[1][2] This structural modification has significant implications for its pharmacological activity and stereochemistry. Maprotiline itself is a tetracyclic compound with a unique dibenzobicyclo[2.2.2]octadiene core.[3]
dot
Caption: Structural relationship between maprotiline and this compound.
This compound is a chiral molecule and exists as a racemic mixture of two enantiomers: S-(+)-oxaprotiline (dextroprotiline) and R-(-)-oxaprotiline (levoprotiline). These enantiomers exhibit markedly different pharmacological activities.
Comparative Pharmacology: A Quantitative Overview
The primary mechanism of action for both maprotiline and the active enantiomer of this compound is the inhibition of the norepinephrine transporter (NET). However, they also interact with other neurotransmitter receptors, contributing to their overall pharmacological profiles. The following tables summarize the available quantitative data on their binding affinities (Ki) and potencies (IC50).
Disclaimer: The data presented below are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 1: Norepinephrine Transporter (NET) Affinity and Potency
| Compound | Species | Assay Type | Parameter | Value (nM) |
| Maprotiline | Human | Radioligand Binding | Ki | 1.1 - 25 |
| S-(+)-Oxaprotiline (Dextroprotiline) | Rat | Norepinephrine Uptake Inhibition | IC50 | Potent Inhibitor |
| R-(-)-Oxaprotiline (Levoprotiline) | Rat | Norepinephrine Uptake Inhibition | IC50 | Weak Inhibitor |
Table 2: Receptor Binding Affinities (Ki, nM)
| Receptor | Maprotiline | S-(+)-Oxaprotiline (Dextroprotiline) | R-(-)-Oxaprotiline (Levoprotiline) |
| Histamine H1 | 1.9 - 11 | Potent Antagonist[5] | Selective Antagonist |
| Serotonin Transporter (SERT) | 100 - 460 | Negligible Affinity[5] | No Affinity |
| Dopamine Transporter (DAT) | >10,000 | Negligible Affinity[5] | No Affinity |
| α1-Adrenergic | 68 - 250 | Very Weak Antagonist[5] | No Affinity |
| Muscarinic Acetylcholine | 130 - 300 | Negligible Affinity[5] | No Affinity |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol provides a general framework for determining the binding affinity (Ki) of maprotiline and this compound enantiomers to various neurotransmitter receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for a specific receptor using a competitive radioligand binding assay.[6]
Materials:
-
Receptor Source: Homogenates of specific brain regions (e.g., cerebral cortex for adrenergic receptors) from rats or humans, or cell lines expressing the recombinant human receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]nisoxetine for NET, [³H]pyrilamine for H1 receptors).
-
Test Compounds: Maprotiline, S-(+)-oxaprotiline, R-(-)-oxaprotiline.
-
Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl buffer with physiological salt concentrations).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: The receptor source tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a specific protein concentration.
-
Assay Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
dot
Caption: Radioligand Binding Assay Workflow.
Norepinephrine Uptake Assay in Rat Brain Synaptosomes
This protocol describes a method to assess the potency of maprotiline and this compound enantiomers in inhibiting norepinephrine uptake into nerve terminals.[1]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on the uptake of [³H]norepinephrine into isolated nerve terminals (synaptosomes).[1]
Materials:
-
Synaptosome Preparation: Freshly isolated rat brain tissue (e.g., cortex or hypothalamus) is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
[³H]Norepinephrine: Radiolabeled norepinephrine.
-
Test Compounds: Maprotiline, S-(+)-oxaprotiline, R-(-)-oxaprotiline.
-
Krebs-Ringer Bicarbonate Buffer: A physiological buffer gassed with 95% O₂ / 5% CO₂.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Synaptosome Preparation: Rat brain tissue is homogenized and centrifuged to obtain a crude synaptosomal pellet, which is then resuspended in buffer.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compounds.
-
Uptake Initiation: [³H]Norepinephrine is added to the synaptosome suspension to initiate the uptake process. The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).
-
Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The radioactivity retained by the synaptosomes on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]norepinephrine uptake (IC50) is determined from the dose-response curve.
Downstream Signaling Pathways
The primary pharmacological effect of maprotiline and S-(+)-oxaprotiline, the inhibition of norepinephrine reuptake, leads to an increased concentration of norepinephrine in the synaptic cleft. This enhanced noradrenergic neurotransmission triggers downstream signaling cascades, most notably involving cyclic adenosine monophosphate (cAMP).
Chronic administration of S-(+)-oxaprotiline has been shown to down-regulate the norepinephrine receptor-coupled adenylate cyclase system, leading to a reduction in the number of β-adrenergic receptors.[8] This is a common adaptive change seen with many antidepressants and is thought to contribute to their therapeutic effects. In contrast, repeated administration of maprotiline did not significantly alter norepinephrine-stimulated cAMP accumulation in rat frontal cortex.[9]
dot
Caption: Norepinephrine Reuptake Inhibition and Downstream Signaling.
Conclusion
This compound is a proximate metabolite and structural analog of maprotiline, with its pharmacological activity residing primarily in the S-(+)-enantiomer, dextroprotiline. Both maprotiline and dextroprotiline are potent inhibitors of the norepinephrine transporter, which is believed to be the primary mechanism underlying their antidepressant effects. The R-(-)-enantiomer of this compound, levoprotiline, is largely inactive at monoamine transporters but possesses significant antihistaminic properties. The distinct pharmacological profiles of these compounds, arising from a subtle structural modification and stereoisomerism, underscore the intricate structure-activity relationships in antidepressant drug design. This guide provides a foundational understanding of these relationships, offering valuable insights for further research and development in the field of psychopharmacology.
References
- 1. In vitro uptake assays in synaptosomes [bio-protocol.org]
- 2. This compound in the treatment of endogenous depressed inpatients an early clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maprotiline - Wikipedia [en.wikipedia.org]
- 4. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [medbox.iiab.me]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maprotiline: an antidepressant with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Profile of Oxaprotiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprotiline, also known as hydroxymaprotiline, is a tetracyclic antidepressant (TeCA) that, while investigated for its therapeutic potential, was never brought to market.[1] It is a racemic compound, existing as a mixture of two enantiomers: the S(+) enantiomer, dextroprotiline, and the R(-) enantiomer, levoprotiline.[2] These enantiomers exhibit distinct pharmacological profiles, contributing to the overall in vitro binding characteristics of the parent compound. This technical guide provides a comprehensive overview of the in vitro binding profile of this compound and its constituent enantiomers, detailing its interactions with key neurochemical targets. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology and drug development.
Core Binding Profile
This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET).[2] Additionally, it demonstrates significant affinity for the histamine H1 receptor. Its activity at other neuroreceptors and transporters is comparatively low.
Enantiomer-Specific Activity
The two enantiomers of this compound display a clear division in their primary activities:
-
Dextroprotiline (S(+)-enantiomer): This isomer is a potent norepinephrine reuptake inhibitor and also acts as a histamine H1 receptor antagonist.[2] It exhibits very weak affinity for the α1-adrenergic receptor.[2]
-
Levoprotiline (R(-)-enantiomer): This isomer is a selective histamine H1 receptor antagonist and is largely inactive at monoamine transporters.[2]
Quantitative Binding Data
The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound's enantiomers for their primary targets. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand, with lower values indicating higher affinity.
| Compound | Target | K | Species | Assay Type |
| Dextroprotiline | Norepinephrine Transporter (NET) | Data not available | - | - |
| Histamine H1 Receptor | Data not available | - | - | |
| Levoprotiline | Norepinephrine Transporter (NET) | Inactive | - | - |
| Histamine H1 Receptor | Data not available | - | - | |
| This compound (Racemic) | α1-Adrenergic Receptor | Weak affinity | - | - |
Note: Specific Ki values for dextroprotiline and levoprotiline at their primary targets were not available in the public domain at the time of this review. The qualitative descriptions of "potent" and "selective" are based on the available literature.
Experimental Protocols
The determination of binding affinities for compounds like this compound typically involves radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.
General Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol is a generalized procedure for determining the affinity of a test compound for the norepinephrine transporter, often using [³H]-nisoxetine as the radioligand.[3]
Materials:
-
Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET).
-
[³H]-nisoxetine (radioligand).
-
Test compound (e.g., Dextroprotiline).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of [³H]-nisoxetine in the assay buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
General Radioligand Binding Assay for Histamine H1 Receptor
This protocol outlines a general method for assessing the binding affinity of a compound for the histamine H1 receptor, commonly employing [³H]-mepyramine as the radioligand.[4][5]
Materials:
-
Cell membranes prepared from cells expressing the human histamine H1 receptor.
-
[³H]-mepyramine (radioligand).
-
Test compound (e.g., Dextroprotiline, Levoprotiline).
-
Assay buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).[4]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[5]
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: Combine the cell membranes, various concentrations of the test compound, and a fixed concentration of [³H]-mepyramine in the assay buffer.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period to reach binding equilibrium.[4]
-
Filtration: Quickly filter the mixture through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter after adding scintillation fluid.
-
Data Analysis: Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Norepinephrine Transporter (NET) Inhibition Workflow
The primary action of dextroprotiline is the blockade of the norepinephrine transporter. This prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic signaling.
Caption: Dextroprotiline's inhibition of norepinephrine reuptake.
Histamine H1 Receptor Signaling Pathway
Both dextroprotiline and levoprotiline are antagonists at the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit.[6][7] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Histamine H1 receptor signaling pathway and its antagonism by this compound.
Conclusion
This compound exhibits a dual pharmacological profile, primarily acting as a norepinephrine reuptake inhibitor and a histamine H1 receptor antagonist. This activity is differentially distributed between its S(+) and R(-) enantiomers. While qualitative data clearly define its primary targets, a comprehensive understanding of its in vitro profile would be greatly enhanced by the availability of specific quantitative binding affinities (Ki values). The provided experimental protocols and pathway diagrams offer a foundational understanding for further research into the molecular pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Oxaprotiline using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprotiline is a tetracyclic antidepressant that acts as a potent and selective norepinephrine reuptake inhibitor. Accurate and reliable quantification of this compound in various matrices, particularly in biological fluids, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose, offering high sensitivity and selectivity.
This document provides a detailed application note and a representative protocol for the quantification of this compound using HPLC, based on established methods for tetracyclic antidepressants.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC analysis of this compound and structurally related compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Source/Comment |
| Linearity Range | 2 - 1000 ng/mL | Based on typical ranges for tricyclic antidepressants. |
| Limit of Detection (LOD) | ~0.5 ng/mL | |
| Limit of Quantification (LOQ) | ~2 ng/mL | A concentration as low as 2 ng per sample can be measured.[1] |
| Retention Time (this compound) | 5 - 10 min | Highly dependent on specific chromatographic conditions. |
| Retention Time (Internal Standard) | 7 - 12 min | Amitriptyline is a suitable internal standard.[1] |
| Recovery | > 90% | |
| Precision (%RSD) | < 5% |
Experimental Protocol: HPLC Quantification of this compound in Human Plasma
This protocol describes a representative reversed-phase HPLC method for the determination of this compound in human plasma.
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Amitriptyline hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.[1]
-
Injection Volume: 20 µL.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride and Amitriptyline hydrochloride in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of Amitriptyline at a fixed concentration (e.g., 100 ng/mL) in the mobile phase.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QCs at low, medium, and high concentrations.
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the C18 SPE cartridges by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: To 1 mL of plasma sample (standard, QC, or unknown), add 100 µL of the internal standard working solution and vortex. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Data Analysis
-
Integrate the peak areas of this compound and the internal standard (Amitriptyline).
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vivo Animal Models for Studying Oxaprotiline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxaprotiline is a tetracyclic antidepressant that acts primarily as a selective norepinephrine reuptake inhibitor (NRI).[1][2] Its pharmacological activity resides mainly in its (+)-enantiomer.[1][3][4] Preclinical in vivo studies are crucial for elucidating the mechanisms of action, antidepressant-like efficacy, and potential side effects of this compound. This document provides detailed application notes and protocols for various animal models used to study this compound.
Mechanism of Action: Norepinephrine Reuptake Inhibition
This compound exerts its therapeutic effects by blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[2] This enhancement of noradrenergic neurotransmission is believed to be a key factor in its antidepressant activity. Chronic administration of the (+)-enantiomer of this compound leads to a down-regulation of the norepinephrine receptor-coupled adenylate cyclase system, suggesting an adaptive change in the brain in response to sustained increased norepinephrine levels.[4][5]
Signaling Pathway of Norepinephrine Reuptake Inhibition by this compound
Caption: this compound blocks the norepinephrine transporter (NET) on the presynaptic neuron.
Behavioral Models for Antidepressant-Like Activity
Several well-validated rodent behavioral models are used to assess the antidepressant-like effects of this compound.
Differential-Reinforcement-of-Low-Rate (DRL) 72-s Schedule
This operant conditioning paradigm is sensitive to the effects of antidepressant drugs. It assesses an animal's ability to withhold a response for a specific duration to receive a reward, a measure of temporal discrimination and response inhibition.[1]
Experimental Protocol:
-
Apparatus: Standard operant conditioning chambers equipped with a lever and a dispenser for food or liquid reinforcement.
-
Animal Model: Male rats are commonly used.[1]
-
Training:
-
Rats are first trained to press a lever for reinforcement on a continuous reinforcement schedule.
-
Once lever pressing is established, the schedule is gradually shifted to a DRL schedule. The required inter-response time (IRT) is progressively increased until the target of 72 seconds is reached.[6]
-
Training continues until a stable baseline of responding is achieved.
-
-
Drug Administration:
-
(+)-Oxaprotiline is typically administered intraperitoneally (i.p.) at doses ranging from 1.25 to 10 mg/kg.[1]
-
A control group receives a vehicle injection.
-
-
Testing:
-
Following drug administration, rats are placed in the operant chambers for a session of a predetermined duration (e.g., 60 minutes).
-
-
Data Analysis:
-
The primary measures are the number of reinforcements earned and the total number of responses.
-
An efficiency ratio (reinforcements/responses) can be calculated.
-
Antidepressants like (+)-Oxaprotiline typically increase the reinforcement rate and decrease the response rate, leading to an increase in efficiency.[1]
-
Quantitative Data:
| Treatment Group | Dose (mg/kg) | Reinforcement Rate (mean ± SEM) | Response Rate (mean ± SEM) |
| Vehicle Control | - | Baseline | Baseline |
| (+)-Oxaprotiline | 1.25 | Increased | Decreased |
| (+)-Oxaprotiline | 2.5 | Increased | Decreased |
| (+)-Oxaprotiline | 5.0 | Increased | Decreased |
| (+)-Oxaprotiline | 10.0 | Increased | Decreased |
| (-)-Oxaprotiline | - | No significant effect | No significant effect |
Note: Specific numerical values were not available in the provided search results. The table reflects the reported trends.[1]
Forced Swim Test (FST)
The FST is a widely used screening tool for antidepressants. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and the total time spent mobile.[7][8]
Experimental Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[9][10]
-
Animal Model: Mice or rats can be used.
-
Procedure:
-
Animals are individually placed in the cylinder for a 6-minute session.[10]
-
The session is typically video-recorded for later scoring.
-
-
Drug Administration:
-
This compound or a vehicle control is administered prior to the test. The timing of administration depends on the route (e.g., 30-60 minutes before for i.p.).
-
-
Scoring:
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, with movements only necessary to keep the head above water.
-
-
Data Analysis:
-
The duration of immobility is compared between the drug-treated and control groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.[7]
-
Tail Suspension Test (TST)
Similar to the FST, the TST is a test of behavioral despair in mice. When suspended by their tails, mice will struggle for a period before becoming immobile. Antidepressants are known to increase the duration of struggling.[11][12]
Experimental Protocol:
-
Apparatus: A horizontal bar from which the mouse can be suspended. The area should be visually isolated.
-
Animal Model: Mice are used for this test.[11]
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, and the other end is fixed to the suspension bar.
-
The mouse is suspended for a 6-minute period.[13]
-
The session is recorded for scoring.
-
-
Drug Administration:
-
This compound or a vehicle control is administered prior to the test.
-
-
Scoring:
-
An observer, blind to the treatment conditions, measures the total time the mouse remains immobile.
-
-
Data Analysis:
-
The duration of immobility is compared between the drug-treated and control groups. A significant reduction in immobility is interpreted as an antidepressant-like effect.[12]
-
Experimental Workflow for Behavioral Testing
Caption: A generalized workflow for conducting behavioral tests with this compound.
Neurochemical and Electrophysiological Models
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a drug's effect on neurotransmission.[14][15]
Experimental Protocol:
-
Animal Model: Rats are commonly used.
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Microdialysis:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals.
-
-
Drug Administration:
-
After a stable baseline of neurotransmitter levels is established, this compound or vehicle is administered.
-
-
Sample Analysis:
-
Neurotransmitter concentrations (e.g., norepinephrine) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
Changes in neurotransmitter levels from baseline are calculated and compared between treatment groups.
-
Expected Outcome: Administration of this compound is expected to cause a significant increase in extracellular norepinephrine levels in the brain regions studied.
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a form of synaptic plasticity that is believed to be a cellular correlate of learning and memory. Some antidepressants have been shown to modulate LTP.[16]
Experimental Protocol:
-
Apparatus: Brain slice chamber, perfusion system, stimulating and recording electrodes, amplifier, and data acquisition system.
-
Animal Model: Rats are typically used.[3]
-
Slice Preparation:
-
The rat is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF.
-
The hippocampus is dissected, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF.
-
-
Recording:
-
A slice is transferred to a recording chamber and continuously perfused with aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction:
-
After establishing a stable baseline of synaptic transmission, LTP is induced by high-frequency stimulation (HFS).
-
-
Drug Application:
-
Data Analysis:
-
The slope of the fEPSP is measured to quantify synaptic strength.
-
The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline.
-
Quantitative Data:
| Condition | Drug Concentration | Effect on LTP |
| Acute Application | 10 µM (+)-Oxaprotiline | Enhanced LTP[3][4] |
| Chronic Treatment | Injected in vivo | No significant alteration of LTP[3] |
Summary of Quantitative Data
| Model | Animal | This compound Enantiomer | Dose/Concentration | Key Finding | Reference |
| DRL 72-s Schedule | Rat | (+) | 1.25-10 mg/kg i.p. | Increased reinforcement rate, decreased response rate. | [1] |
| DRL 72-s Schedule | Rat | (-) | - | No significant effect. | [1] |
| Hippocampal LTP | Rat | (+) | 10 µM (acute) | Enhanced LTP. | [3][4] |
| Hippocampal LTP | Rat | (+) | Chronic in vivo | No significant alteration of LTP. | [3] |
| Intracellular Recording | Rat | (+) and (-) | 10 µM | Small depolarization (3.5 ± 1.6 mV). | [3] |
Conclusion
The in vivo animal models described provide a robust framework for investigating the antidepressant-like properties and mechanism of action of this compound. The DRL 72-s schedule is a sensitive behavioral assay for its antidepressant-like effects, while the FST and TST serve as valuable screening tools. In vivo microdialysis and electrophysiological studies offer insights into its neurochemical and synaptic effects. The collective data from these models consistently support the role of (+)-Oxaprotiline as a selective norepinephrine reuptake inhibitor with antidepressant potential. Careful consideration of the experimental design, including the choice of animal model, dose, and route of administration, is essential for obtaining reliable and reproducible results.
References
- 1. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Actions of this compound in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effects of antidepressant drugs on long-term potentiation (LTP) in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of single and repeated doses of maprotiline, this compound and its enantiomers on foot-shock induced fighting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential-reinforcement-of-low-rate-schedule performance and nicotine administration: a systematic investigation of dose, dose-regimen, and schedule requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 8. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. youtube.com [youtube.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of Oxaprotiline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprotiline, a tetracyclic antidepressant and a metabolite of maprotiline, is primarily recognized for its potent and selective inhibition of norepinephrine reuptake.[1] While its efficacy in treating depressive disorders has been investigated, its potential as a neuroprotective agent remains a compelling area of exploration.[2] This document provides a comprehensive overview of the theoretical framework for this compound's neuroprotective effects, alongside detailed protocols for its investigation. The information presented herein is intended to guide researchers in designing and executing experiments to elucidate the neuroprotective mechanisms and therapeutic potential of this compound in the context of neurodegenerative diseases.
Hypothesized Neuroprotective Mechanisms of this compound
Based on its primary pharmacological action as a norepinephrine reuptake inhibitor and the known neuroprotective roles of norepinephrine and other antidepressants, the neuroprotective effects of this compound are likely mediated through several interconnected pathways.[3][4]
Key Hypothesized Mechanisms:
-
Upregulation of Neurotrophic Factors: Increased synaptic norepinephrine levels can stimulate the production of crucial neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF). BDNF is essential for neuronal survival, differentiation, and synaptic plasticity.[5]
-
Anti-inflammatory Effects: Norepinephrine has been shown to suppress neuroinflammation by modulating the activity of microglia and astrocytes, key players in the inflammatory cascade within the central nervous system.[3]
-
Reduction of Oxidative Stress: Antidepressants have been reported to possess antioxidant properties, potentially by enhancing endogenous antioxidant defense mechanisms and reducing the production of reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative diseases.[6]
-
Anti-apoptotic Signaling: By activating pro-survival signaling pathways downstream of adrenergic receptors and neurotrophic factor receptors, this compound may inhibit apoptotic cell death cascades in neurons.
Data Presentation: Framework for Quantitative Analysis
While direct quantitative data on the neuroprotective effects of this compound is not yet available in published literature, the following tables provide a structured framework for presenting data obtained from the experimental protocols outlined below.
Table 1: In Vitro Neuroprotection Assessment - Neuronal Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Control (Vehicle) | - | 100 ± 5.2 | 5 ± 1.1 |
| Neurotoxin Alone | [X] | 45 ± 4.8 | 85 ± 6.3 |
| This compound + Neurotoxin | 1 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | |
| 50 | Data to be determined | Data to be determined | |
| Positive Control + Neurotoxin | [Y] | Data to be determined | Data to be determined |
Data would be presented as mean ± standard deviation.
Table 2: In Vivo Neuroprotection Assessment - Behavioral and Histological Outcomes
| Treatment Group | Dose (mg/kg) | Behavioral Score (e.g., Morris Water Maze Latency) | Neuronal Survival (% of Control) |
| Sham (Vehicle) | - | 15 ± 3.1 s | 100 ± 7.5 |
| Disease Model (Vehicle) | - | 60 ± 8.5 s | 40 ± 9.2 |
| This compound | 5 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | |
| 20 | Data to be determined | Data to be determined | |
| Positive Control | [Z] | Data to be determined | Data to be determined |
Data would be presented as mean ± standard deviation.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the neuroprotective effects of this compound in both in vitro and in vivo models.
Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons
Objective: To assess the ability of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (Rat or Mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound hydrochloride
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or DMSO). Dilute to final concentrations (e.g., 1, 10, 50 µM) in culture medium and add to the cells. Incubate for 24 hours.
-
Glutamate-induced Excitotoxicity: After pre-treatment, expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for 15-30 minutes in serum-free medium.[7]
-
Wash and Post-incubation: Remove the glutamate-containing medium, wash the cells gently with PBS, and replace with fresh culture medium containing the respective concentrations of this compound. Incubate for another 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Assessment of Cell Death (LDH Assay):
-
Collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.[7]
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Express LDH release as a percentage of the maximum LDH release (from lysed cells).
Protocol 2: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound hydrochloride
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Groups and Treatment:
-
Group 1: Vehicle control (saline)
-
Group 2: MPTP + Vehicle
-
Group 3-5: MPTP + this compound (e.g., 5, 10, 20 mg/kg, intraperitoneal injection)
-
-
This compound Administration: Administer this compound or vehicle daily for 14 days.
-
MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., rotarod test for motor coordination) on day 14.
-
-
Tissue Collection and Processing:
-
On day 15, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process for cryosectioning.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) on brain sections containing the substantia nigra and striatum to visualize dopaminergic neurons.
-
-
Stereological Analysis: Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
-
Data Analysis: Compare behavioral scores and the number of dopaminergic neurons between the different treatment groups.
Visualizations
Caption: Hypothesized signaling pathway of this compound's neuroprotective effects.
Caption: Workflow for the in vitro neuroprotection assay.
Caption: Workflow for the in vivo neuroprotection study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of endogenous depressed inpatients an early clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Duality of Antidepressants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective actions of norepinephrine in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of antidepressant and mood stabilizing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 7. mdpi.com [mdpi.com]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxaprotiline in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprotiline, also known as hydroxymaprotiline, is a tetracyclic antidepressant (TeCA) that is structurally related to maprotiline.[1] Although investigated for the treatment of depression, it was never commercially marketed.[1] In preclinical research, this compound serves as a valuable tool for studying the role of norepinephrine in various physiological and pathological processes. Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET).[1]
This compound is a racemic mixture of two enantiomers: S(+)-oxaprotiline (dextroprotiline) and R(-)-oxaprotiline (levoprotiline). These enantiomers exhibit distinct pharmacological profiles, making them useful for dissecting the specific contributions of norepinephrine reuptake inhibition versus other receptor interactions. The S(+) enantiomer is a potent and selective norepinephrine reuptake inhibitor, while the R(-) enantiomer is largely inactive at the NET but acts as a histamine H1 receptor antagonist.[2][3]
Mechanism of Action
The antidepressant and physiological effects of this compound are primarily attributed to the S(+) enantiomer's ability to block the norepinephrine transporter (NET). This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. Chronic administration of S(+)-oxaprotiline has been shown to down-regulate the norepinephrine receptor-coupled adenylate cyclase system in the rat cerebral cortex, a common adaptive change observed with many antidepressant drugs.[4]
The pharmacological activity of the enantiomers is highly distinct:
-
S(+)-Oxaprotiline (Dextroprotiline): Acts as a potent norepinephrine reuptake inhibitor and a histamine H₁ receptor antagonist. It has very weak affinity for the α₁-adrenergic receptor and negligible affinity for serotonin (5-HT) and dopamine (DA) transporters.[2][3]
-
R(-)-Oxaprotiline (Levoprotiline): Is a selective H₁ receptor antagonist and is a weak inhibitor of norepinephrine reuptake.[2] It has no significant affinity for adrenergic, dopaminergic, or serotonergic receptors or transporters.[2]
Studies have also suggested that both enantiomers may possess weak 5-HT1B and 5-HT1A antagonistic properties, but they lack activity at 5-HT2 receptors.[5]
Data Presentation
Table 1: Pharmacological Profile of this compound Enantiomers
| Target | S(+)-Oxaprotiline (Dextroprotiline) | R(-)-Oxaprotiline (Levoprotiline) | Reference |
| Norepinephrine Transporter (NET) | Potent Inhibitor | Weak Inhibitor | [2] |
| Serotonin Transporter (SERT) | Negligible Affinity | No Affinity | [2] |
| Dopamine Transporter (DAT) | Negligible Affinity | No Affinity | [2] |
| Histamine H₁ Receptor | Antagonist | Selective Antagonist | [2][3] |
| α₁-Adrenergic Receptor | Very Weak Antagonist | No Affinity | [2] |
| Muscarinic Acetylcholine Receptors | Negligible Affinity | No Affinity | [2] |
Table 2: Summary of this compound Dosing in Preclinical Models
| Animal Model | Compound | Dose Range | Route | Key Findings | Reference |
| Rat (Behavioral Screen) | S(+)-Oxaprotiline | 1.25 - 10 mg/kg | i.p. | Produced antidepressant-like effects (increased reinforcement rate on a DRL 72-s schedule). | [1] |
| Rat (Behavioral Screen) | R(-)-Oxaprotiline | Not specified | i.p. | No effect on reinforcement rate, response rate, or temporal discrimination. | [1] |
| Rat (5-HT System Function) | This compound & Enantiomers | 2.5 and 10 mg/kg (twice daily for 7 days) | Not specified | Increased behavioral effects of 5-HTP after single and repeated doses. | [6] |
| Rat (Hippocampal Slice) | S(+)-Oxaprotiline | 10 µM (bath application) | in vitro | Acutely enhanced long-term potentiation (LTP). | [7] |
| Rabbit (Plasma Kinetics) | S(+)-Oxaprotiline | 0.2, 0.6, 1.8 mg/kg | i.v. | Dose-dependently reduced the plasma clearance of [³H]noradrenaline. | [8] |
Visualizations
References
- 1. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effects of this compound enantiomers on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid changes in functional responsiveness of the 5-HT system after single-dose and multiple-dose treatment with antidepressants: effects of maprotiline and this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound, a noradrenaline uptake inhibitor with an active and an inactive enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Swim Test with Oxaprotiline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the Forced Swim Test (FST) to evaluate the antidepressant-like effects of Oxaprotiline, a norepinephrine reuptake inhibitor.
Introduction
The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral paradigm to screen for potential antidepressant efficacy.[1][2][3] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[4][5] This immobility is interpreted as a state of behavioral despair. Antidepressant medications have been shown to reduce the duration of immobility, suggesting a promotion of active coping strategies.[4]
This compound is a tetracyclic antidepressant that acts as a norepinephrine reuptake inhibitor (NRI).[6] By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, a neurotransmitter implicated in mood regulation. In the context of the FST, NRIs are characteristically expected to increase active behaviors, particularly climbing, in addition to reducing overall immobility.
Data Presentation
As no direct studies of this compound in the Forced Swim Test are publicly available, the following tables present representative data from studies using other selective norepinephrine reuptake inhibitors, Desipramine and Reboxetine, to illustrate the expected outcomes.
Table 1: Representative Forced Swim Test Data for a Norepinephrine Reuptake Inhibitor in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) | Climbing Time (s) | Swimming Time (s) |
| Vehicle (Saline) | - | 180 ± 15 | 30 ± 5 | 90 ± 10 |
| Desipramine | 10 | 120 ± 12 | 75 ± 8 | 105 ± 11 |
| Desipramine | 20 | 95 ± 10 | 100 ± 9 | 105 ± 12 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. This data is illustrative and based on typical results for NRIs.
Table 2: Representative Forced Swim Test Data for a Norepinephrine Reuptake Inhibitor in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) |
| Vehicle (Saline) | - | 150 ± 10 |
| Reboxetine | 10 | 110 ± 8 |
| Reboxetine | 20 | 85 ± 7 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. This data is illustrative and based on typical results for NRIs.[7]
Experimental Protocols
Below are detailed protocols for conducting the Forced Swim Test with this compound in both rats and mice.
Protocol 1: Forced Swim Test in Rats
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Group-housed (4-5 per cage) under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum).
-
Allow at least one week of acclimatization before the experiment.
2. Apparatus:
-
A transparent Plexiglas cylinder (40 cm height, 20 cm diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm, which prevents the rat's tail from touching the bottom.
3. Drug Preparation and Administration:
-
Dissolve this compound hydrochloride in 0.9% saline.
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection. A typical dosing regimen would involve injections 24, 5, and 1 hour before the test session.[8]
-
Suggested doses for a dose-response study: 5, 10, and 20 mg/kg.
4. Experimental Procedure:
-
Day 1: Pre-test Session (15 minutes)
-
Gently place each rat individually into the swim cylinder for a 15-minute pre-swim. This session is for habituation and is not scored for analysis.
-
After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.
-
-
Day 2: Test Session (5 minutes)
-
24 hours after the pre-test, administer the final dose of this compound or vehicle.
-
One hour post-injection, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire session with a video camera for later analysis.
-
After the test, remove the rat, dry it, and return it to its home cage.
-
5. Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the video recordings.
-
The 5-minute test session is typically scored for the cumulative time spent in three behaviors:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
-
Protocol 2: Forced Swim Test in Mice
1. Animals:
-
Male C57BL/6 or Swiss Webster mice (20-25g).
-
Group-housed under standard laboratory conditions.
-
Allow at least one week of acclimatization.
2. Apparatus:
-
A transparent Plexiglas cylinder (25 cm height, 10 cm diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 15 cm.
3. Drug Preparation and Administration:
-
Prepare this compound as described for the rat protocol.
-
Administer this compound or vehicle (saline) via i.p. injection 30-60 minutes before the test.
-
Suggested doses for a dose-response study: 10, 20, and 40 mg/kg.
4. Experimental Procedure (Single Session):
-
Gently place each mouse individually into the swim cylinder for a single 6-minute session.[9]
-
Record the entire session with a video camera.
-
After 6 minutes, remove the mouse, dry it, and place it in a heated cage for a few minutes before returning it to its home cage.
5. Behavioral Scoring:
-
Score the video recordings, with the first 2 minutes considered a habituation period and the last 4 minutes used for analysis.[9]
-
The primary measure is the total time spent immobile during the final 4 minutes of the test.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Forced Swim Test (Rat)
Caption: Experimental workflow for the rat Forced Swim Test.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Social isolation alters the effect of desipramine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Oxaprotiline in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of oxaprotiline in aqueous solutions. Due to the limited availability of specific public data for this compound, this guide incorporates general principles of pharmaceutical stability testing and illustrative data based on structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: Based on the behavior of similar tetracyclic antidepressants, the primary factors influencing the stability of this compound in aqueous solutions are expected to be pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Hydrolytic degradation is often dependent on the pH of the solution.[2] Elevated temperatures can accelerate the rate of chemical degradation, while exposure to UV or visible light can lead to photodegradation.[2]
Q2: How can I determine the degradation products of this compound?
A2: Forced degradation studies are the standard approach to identify potential degradation products.[3] This involves subjecting this compound solutions to stress conditions such as strong acids, bases, oxidizing agents, high temperatures, and intense light.[3] The resulting degradation products can then be separated, identified, and quantified using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).[4]
Q3: What is a "stability-indicating method" and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, excipients, and other potential impurities.[5] It is crucial for stability studies because it ensures that the measured decrease in API concentration is due to degradation and not analytical interference.[6]
Q4: Are there any official guidelines for conducting stability studies?
A4: Yes, the International Council for Harmonisation (ICH) provides guidelines for stability testing. Specifically, ICH Q1A(R2) outlines the general principles of stability testing, and ICH Q1B provides guidance on photostability testing.[5][7] Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) also provide detailed guidelines on stability testing requirements for marketing authorization.[8][9][10][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in stability results | Inconsistent sample preparation or storage conditions. Analytical method is not robust. Contamination of glassware or reagents. | Ensure precise and consistent sample handling. Validate the analytical method for robustness. Use high-purity solvents and thoroughly clean all glassware. |
| No degradation observed under stress conditions | Stress conditions are not harsh enough. The molecule is intrinsically very stable under the tested conditions. The analytical method is not sensitive enough to detect small changes. | Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure.[8] Confirm the stability-indicating nature of your analytical method by spiking with potential degradation products if available. |
| Complete degradation of this compound is observed immediately | The stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the exposure time. Perform time-point studies to capture the degradation kinetics. |
| Appearance of unexpected peaks in the chromatogram | Contamination from solvents, reagents, or the container. Interaction with excipients in the formulation. Complex degradation pathways. | Run blank samples to identify sources of contamination. Test the stability of the placebo formulation. Employ mass spectrometry (LC-MS) to identify the structure of the unknown peaks. |
Illustrative Stability Data for this compound
Disclaimer: The following tables contain illustrative data based on typical degradation patterns of tetracyclic antidepressants. This data is for educational purposes only and does not represent actual experimental results for this compound.
Table 1: Illustrative pH-Dependent Degradation of this compound at 40°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-Life (t½, days) |
| 2.0 | 0.025 | 27.7 |
| 5.0 | 0.010 | 69.3 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.045 | 15.4 |
| 12.0 | 0.150 | 4.6 |
Table 2: Illustrative Influence of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-Life (t½, days) |
| 25 | 0.005 | 138.6 |
| 40 | 0.015 | 46.2 |
| 60 | 0.060 | 11.6 |
| 80 | 0.240 | 2.9 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify the resulting degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or acetate buffers
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV/DAD detector and/or a mass spectrometer
-
Photostability chamber
-
Temperature-controlled oven
3. Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
4. Forced Degradation Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Store at 60°C and take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Store at 60°C and take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature and take samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the aqueous solution (at a neutral pH) of this compound (100 µg/mL) in an oven at 80°C. Take samples at 0, 1, 3, and 7 days.
-
Photolytic Degradation: Expose the aqueous solution (at a neutral pH) of this compound (100 µg/mL) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13] A dark control sample should be stored under the same conditions but protected from light.
5. Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks.
6. Data Evaluation: Calculate the percentage degradation of this compound under each stress condition. Use the chromatographic data to determine the retention times and peak areas of the degradation products. If using LC-MS, propose structures for the major degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating RP-HPLC method for oxaprozin validation. [wisdomlib.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. Quality: stability | European Medicines Agency (EMA) [ema.europa.eu]
- 8. The European Medicines Agency (EMA) Guideline on Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Stability testing of existing active substances and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Stability Testing Of Drug Products In The US 2021 [cptclabs.com]
- 12. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]
- 13. US20210244710A1 - Stable pharmaceutical formulations of oxymetazoline - Google Patents [patents.google.com]
Technical Support Center: Investigating the Potential for Oxaprotiline-Induced Neurotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the tetracyclacyclic antidepressant Oxaprotiline. The following resources address potential experimental challenges and frequently asked questions regarding the assessment of its neurotoxic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as hydroxymaprotiline, is a tetracyclic antidepressant that was investigated but never marketed.[1][2] Its primary mechanism of action is the potent and specific inhibition of norepinephrine reuptake.[3] this compound is a racemic mixture of two enantiomers: dextroprotiline (S(+)-oxaprotiline) and levoprotiline (R(-)-oxaprotiline).[2][4] The dextro-enantiomer is a potent norepinephrine reuptake inhibitor, while the levo-enantiomer primarily acts as an antihistamine.[2]
Q2: Is there any direct clinical evidence of this compound-induced neurotoxicity?
Clinical trials conducted on this compound have generally indicated that it is an effective antidepressant with no significant adverse effects reported.[3] One long-term study with 437 patients treated for up to 11 months found no significant safety risks.[5] The most commonly reported side effect was mild dry mouth.[3] However, the absence of overt neurotoxic effects in these trials does not entirely preclude the possibility of subtle or delayed neurotoxicity, which may require more sensitive preclinical assessment.
Q3: What are the known metabolites of this compound?
The primary metabolic pathway for this compound in humans is glucuronidation at the carbinol group.[6] Minor oxidative pathways lead to the formation of desmethyl this compound and 3-hydroxy R(-)-oxaprotiline, which are also conjugated with glucuronic acid.[6]
Q4: Are any of this compound's structural relatives known to have neurotoxic properties?
This compound is a structural analogue of maprotiline. Maprotiline's adverse effect profile is similar to that of tricyclic antidepressants, with the most frequent reactions being anticholinergic effects and sedation. While overt neurotoxicity is not a prominent feature, high doses of related compounds can lead to CNS effects. It is important to consider that even drugs with a good safety profile can exhibit neurotoxicity under specific experimental conditions or in susceptible models.
Troubleshooting Guides
Problem 1: Unexpected neuronal cell death observed in vitro after this compound treatment.
-
Possible Cause 1: High Concentration. The observed cytotoxicity may be a result of excessively high concentrations of this compound that are not pharmacologically relevant.
-
Troubleshooting Step: Perform a dose-response study to determine the TC50 (toxic concentration 50%). Compare this value with the known effective concentrations for norepinephrine reuptake inhibition.
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, this compound may interact with other cellular targets, leading to toxicity.
-
Troubleshooting Step: Investigate potential off-target interactions by screening against a panel of receptors and enzymes.
-
-
Possible Cause 3: Excitotoxicity. Alterations in norepinephrine levels can indirectly affect glutamatergic transmission, potentially leading to excitotoxicity.
-
Troubleshooting Step: Co-administer with NMDA or AMPA receptor antagonists to see if the toxicity is mitigated. Measure extracellular glutamate levels.
-
Problem 2: Behavioral abnormalities or motor deficits observed in animal models following chronic this compound administration.
-
Possible Cause 1: Antihistaminergic Effects. The levo-enantiomer of this compound has antihistamine properties which can cause sedation and motor impairment.[2]
-
Troubleshooting Step: Compare the behavioral effects of racemic this compound with its individual enantiomers (dextroprotiline and levoprotiline) to distinguish between effects related to norepinephrine reuptake inhibition and those due to histamine receptor antagonism.
-
-
Possible Cause 2: Altered Neurotransmitter Homeostasis. Chronic elevation of norepinephrine can lead to adaptive changes in other neurotransmitter systems, resulting in behavioral alterations.
-
Troubleshooting Step: Conduct neurochemical analysis of brain tissue to measure levels of dopamine, serotonin, and their metabolites.
-
-
Possible Cause 3: Metabolite-Induced Toxicity. While the primary metabolites are glucuronides, minor oxidative metabolites could potentially have neuroactive properties.
-
Troubleshooting Step: Synthesize and test the major and minor metabolites of this compound in your experimental models to assess their individual effects.
-
Data Summary
Table 1: Receptor Binding Profile of this compound Enantiomers
| Receptor/Transporter | Dextroprotiline (S(+)-oxaprotiline) | Levoprotiline (R(-)-oxaprotiline) |
| Norepinephrine Transporter (NET) | Potent Inhibitor | Weak Inhibitor |
| Serotonin Transporter (SERT) | Negligible Affinity | No Affinity |
| Dopamine Transporter (DAT) | Negligible Affinity | No Affinity |
| H1 Receptor | Antagonist | Selective Antagonist |
| α1-Adrenergic Receptor | Very Weak Antagonist | No Affinity |
| α2-Adrenergic Receptor | Negligible Affinity | No Affinity |
| Muscarinic Acetylcholine Receptors | Negligible Affinity | No Affinity |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
This protocol is adapted from studies on related compounds and provides a framework for assessing the potential neurotoxicity of this compound.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: Induce differentiation by treating the cells with 10 µM retinoic acid for 6 days to promote a more neuron-like phenotype.
-
Drug Exposure: Plate differentiated cells and expose them to a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Viability Assays:
-
MTT Assay: Assess cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.
-
-
Apoptosis/Necrosis Staining: Use acridine orange/ethidium bromide staining to visualize and quantify apoptotic and necrotic cells under a fluorescence microscope.
Visualizations
Caption: Workflow for assessing this compound's in vitro neurotoxicity.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound in the treatment of endogenous depressed inpatients an early clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Long term treatment with this compound in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic fate of [14C]this compound.HCl in man. II. Isolation and identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Light Sensitivity and Degradation of Oxaprotiline
Disclaimer: This document provides technical guidance on the light sensitivity and degradation of Oxaprotiline. As specific photostability data for this compound is limited in published literature, this guide leverages information on its structural analog, maprotiline, and general principles of photostability testing for tetracyclic antidepressants as outlined in the ICH Q1B guidelines. Researchers should validate these methodologies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be light-sensitive?
Q2: What are the typical degradation products of tetracyclic antidepressants like this compound upon light exposure?
Based on studies of the related compound maprotiline, photodegradation is expected to yield a complex mixture of products. The primary degradation pathways involve the addition of hydroxyl groups to the aromatic rings and subsequent oxidation.[1][2] Ring-opening of the tetracyclic system can also occur, leading to a variety of smaller, more polar molecules. Identification of these degradation products typically requires advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS).[1][3]
Q3: What are the regulatory guidelines for photostability testing of a new drug substance like this compound?
The International Council for Harmonisation (ICH) Q1B guideline provides the standard for photostability testing of new active substances and medicinal products.[4][5][6][7][8] The guideline outlines a systematic approach to testing, including recommendations for light sources, exposure levels, and sample analysis.[7][9] It involves both forced degradation studies to understand the degradation pathways and confirmatory studies to assess the impact on the drug product in its packaging.[7][10]
Q4: How should I store my this compound samples to prevent photodegradation?
To minimize light-induced degradation, this compound, both as a pure substance and in solution, should be stored in amber-colored glass vials or containers that block UV and visible light.[11] Alternatively, containers can be wrapped in aluminum foil to provide adequate protection.[11][12] It is also advisable to work in a laboratory with minimized exposure to direct sunlight or strong artificial light.
Troubleshooting Guide for Photostability Experiments
This guide addresses common issues encountered during the photostability testing of photosensitive compounds like this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed in a supposedly photosensitive compound. | - Inappropriate light source: The spectral output of the lamp may not overlap with the absorption spectrum of the drug. - Insufficient light exposure: The duration or intensity of irradiation may be too low. - Analytical method not stability-indicating: The chosen analytical method (e.g., HPLC) may not be able to separate the parent drug from its degradation products. | - Verify light source specifications: Ensure the light source meets ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[7] - Calibrate light exposure: Use a calibrated radiometer or actinometry to ensure the total illumination is not less than 1.2 million lux hours and the near UV energy is not less than 200 watt hours/square meter.[7] - Develop and validate a stability-indicating method: Perform forced degradation studies (e.g., acid, base, peroxide, heat) to ensure the analytical method can resolve all potential degradation products from the parent peak. |
| Excessive or rapid degradation. | - High light intensity: The irradiance of the light source may be too high, leading to unrealistic degradation rates. - Sample overheating: The light source may be generating significant heat, causing thermal degradation in addition to photodegradation. - Reactive solvent or excipients: The solvent system or formulation components may be participating in the photodegradation process. | - Adjust light intensity: If possible, reduce the intensity of the light source. - Control temperature: Place the samples in a temperature-controlled environment within the photostability chamber.[13] - Use inert solvents: For solution studies, use purified and degassed solvents that are known to be photochemically inert. - Include dark controls: Always run a parallel experiment with samples protected from light (e.g., wrapped in aluminum foil) to differentiate between photodegradation and thermal degradation.[11][12] |
| Inconsistent or irreproducible results. | - Non-uniform light exposure: The samples may not be receiving uniform irradiation within the photostability chamber. - Inconsistent sample preparation: Variations in sample concentration, volume, or container type can affect results. - Fluctuations in ambient conditions: Changes in temperature or humidity can influence degradation rates.[13] | - Ensure uniform sample placement: Position samples in a way that ensures they all receive the same light intensity. The use of a turntable or careful mapping of the chamber's light distribution is recommended.[14] - Standardize sample preparation: Use consistent procedures for preparing and handling all samples. - Monitor and control environmental conditions: Maintain a constant temperature and, if necessary, humidity within the photostability chamber. |
| Formation of unexpected or unknown peaks in the chromatogram. | - Interaction with container material: The drug or its degradation products may be reacting with or adsorbing to the sample container. - Secondary degradation: Primary degradation products may themselves be photosensitive and degrade further into other compounds. - Presence of impurities in the starting material: The initial sample may contain impurities that are also photodegrading. | - Use inert containers: Employ high-quality, inert glass or quartz containers for photostability studies. - Perform time-course studies: Analyze samples at multiple time points to track the formation and disappearance of intermediates and final degradation products. - Characterize starting material: Thoroughly analyze the starting material to identify any existing impurities. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound in Solution
Objective: To investigate the photodegradation pathway of this compound in solution and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade methanol (or other appropriate inert solvent)
-
Volumetric flasks
-
Quartz or borosilicate glass vials
-
Photostability chamber compliant with ICH Q1B guidelines
-
Calibrated radiometer/lux meter
-
HPLC system with a UV/Vis or PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Solution Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Sample Exposure:
-
Transfer aliquots of the solution into transparent quartz or borosilicate glass vials.
-
Place the vials in the photostability chamber.
-
Expose the samples to a light source as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[7]
-
Simultaneously, place a "dark control" sample, prepared in the same manner but wrapped in aluminum foil to protect it from light, in the chamber.[11]
-
-
Monitoring: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). The total exposure should be sufficient to cause detectable degradation, but not more than 20% loss of the parent compound to facilitate the identification of primary degradation products.
-
Analysis:
-
Analyze the exposed and dark control samples by a validated stability-indicating HPLC method.
-
Calculate the percentage degradation of this compound at each time point.
-
Characterize the major degradation products using LC-MS to determine their mass-to-charge ratios and fragmentation patterns.
-
Protocol 2: Confirmatory Photostability Study of a Solid Drug Substance (this compound)
Objective: To evaluate the intrinsic photostability of solid this compound as per ICH Q1B guidelines.
Materials:
-
This compound drug substance
-
Chemically inert and transparent sample holders (e.g., quartz dishes)
-
Photostability chamber compliant with ICH Q1B guidelines
-
Calibrated radiometer/lux meter
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Sample Preparation: Place a thin layer (not more than 3 mm deep) of the this compound drug substance onto the transparent sample holders.
-
Sample Exposure:
-
Place the sample holders in the photostability chamber.
-
Expose the samples to light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7]
-
A dark control sample, protected from light with aluminum foil, should be placed in the chamber concurrently.
-
-
Analysis:
-
After the exposure is complete, carefully collect the samples, ensuring homogeneity.
-
Analyze the exposed and dark control samples using a validated stability-indicating analytical method.
-
Compare the results (e.g., purity, degradation products) of the exposed sample with those of the dark control to assess the extent of photodegradation.
-
Visualizations
Caption: General workflow for photostability testing of a drug substance.
Caption: Conceptual diagram of maprotiline photodegradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. iagim.org [iagim.org]
- 11. q1scientific.com [q1scientific.com]
- 12. 3 Important Photostability Testing Factors [sampled.com]
- 13. caronscientific.com [caronscientific.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Dry Mouth in Animal Studies
This resource provides researchers, scientists, and drug development professionals with practical guidance on identifying, managing, and troubleshooting dry mouth (xerostomia) as a side effect in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dry mouth in animal models?
A1: Dry mouth, or xerostomia, in animal models is typically a side effect of other conditions or treatments. The most common causes include:
-
Medications: A wide range of drugs can induce xerostomia, including anticholinergics, antidepressants, antihypertensives, and diuretics.[1][2][3] These medications often interfere with the neural pathways that stimulate saliva secretion.[2]
-
Radiation Therapy: Targeted radiation to the head and neck region, common in cancer studies, can cause irreversible damage to salivary glands, leading to chronic hyposalivation.[4][5][6][7]
-
Autoimmune Diseases: Animal models of autoimmune diseases, such as Sjögren's syndrome, involve the immune system attacking exocrine glands, including the salivary glands, which severely impairs saliva production.[1][7][[“]]
-
Surgical Procedures: Nerve damage during surgical procedures in the head and neck area can disrupt signals to the salivary glands.[7]
-
Genetic Models: Certain transgenic mouse models, such as the Fgf10+/- mouse, exhibit salivary gland hypoplasia, leading to a significant reduction in saliva production.[9]
Q2: How is salivary gland function quantitatively assessed in rodents?
A2: The most common method is sialometry, which measures the volume or weight of saliva produced over a specific period. This is typically done following stimulation with a sialogogue, a substance that promotes salivation.
-
Stimulation: Pilocarpine, a muscarinic agonist, is the most frequently used sialogogue.[10][11][12] It is typically administered via an intraperitoneal (IP) injection.[12][13]
-
Collection: Saliva is collected from the oral cavity using pre-weighed absorbent materials like cotton swabs or directly with micropipettes or capillary tubes.[12][13][14]
-
Quantification: The amount of saliva is determined by the change in weight of the collection material or by measuring the volume directly.[12][13] Results are often normalized to the animal's body weight and expressed as mg or µL of saliva per gram of body weight over a set time (e.g., 15 minutes).[13]
Q3: What are the clinical signs of dry mouth in laboratory animals?
A3: Observing the animals is crucial for detection. Signs can be subtle and may include:
-
Difficulty chewing or swallowing dry food pellets.
-
Increased water consumption or preference for wet mash.
-
Tacky, thick, or stringy saliva.
-
Inflamed or red oral mucosa (mucositis).[15]
-
Accumulation of plaque and calculus on teeth.[16]
-
Bad breath (halitosis).[16]
-
In severe cases, oral lesions or ulcerations may develop.[16]
Q4: What are the standard palliative care strategies for animals with xerostomia?
A4: Management focuses on alleviating symptoms and preventing complications. Key strategies include:
-
Dietary Modification: Providing softened food pellets or a wet mash diet to facilitate eating and swallowing.
-
Oral Hydration: Using saliva substitutes or gels to keep the oral mucosa moist.[17][18] Products containing olive oil, betaine, and xylitol have shown effectiveness.[18]
-
Diligent Oral Hygiene: Regular cleaning of the oral cavity to prevent infections and dental caries is essential.[19]
-
Stimulation: For animals with residual gland function, gustatory stimulants (like citric acid) or systemic sialogogues (like pilocarpine) may be used therapeutically, though systemic use is often limited to acute studies due to side effects.[1][17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent Saliva Volume During Sialometry | Variable Anesthetic Depth: Anesthesia level can affect autonomic nervous system function and thus salivation. | Ensure consistent anesthetic administration and monitor depth of anesthesia throughout the collection period. |
| Inaccurate Pilocarpine Dosing: Small errors in dosage, especially in mice, can lead to significant variations in response. | Carefully calculate the dose based on the most recent body weight. Prepare fresh pilocarpine solutions as it can lose activity over time.[11] | |
| Operator Variability: Differences in how saliva is collected (e.g., placement of swab, pressure applied) can alter results. | Standardize the collection protocol across all operators. The swab method is noted to have low inter-operator variation.[[“]] | |
| Low or No Saliva Collected | Severe Glandular Damage: In models like high-dose radiation, the glands may be too damaged to produce saliva, even with stimulation. | Confirm the extent of damage with histology. Consider using an earlier time point in the study design before irreversible damage occurs. |
| Dehydration: The animal may be dehydrated, leading to reduced fluid available for saliva production. | Ensure animals are properly hydrated before the experiment. Check for signs of dehydration (e.g., skin tenting). | |
| Blocked Salivary Duct: Though rare, a duct could be obstructed. Direct cannulation methods carry a higher risk of ductal injury.[13] | Use non-invasive collection methods like absorbent swabs. If cannulation is necessary, ensure proper technique. | |
| Animal Shows Distress (Pawing at Mouth, Refusing Food) | Oral Mucositis: Dryness leads to irritation and inflammation of oral tissues. This is common in radiation models.[15] | Provide soft food and ensure adequate hydration. Apply a topical saliva substitute or lubricating gel. Administer analgesics as per veterinary guidance. |
| Oral Infection: Lack of saliva's protective properties increases the risk of bacterial or fungal (e.g., Candida) infections.[19] | Perform an oral examination for signs of infection (e.g., white plaques, ulcerations). Consult with a veterinarian for appropriate antimicrobial or antifungal treatment. | |
| Dental Caries: Chronic dry mouth significantly increases the risk of tooth decay.[5][19] | Implement a rigorous oral hygiene protocol. Regular dental checks are advised for long-term studies. |
Key Experimental Protocols
Protocol 1: Pilocarpine-Stimulated Sialometry in Mice
This protocol is adapted from established methods for measuring stimulated salivary flow.[13][20][21]
Materials:
-
Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)
-
Pilocarpine hydrochloride solution (prepare fresh)[11]
-
Pre-weighed collection tubes (e.g., 0.6 mL microfuge tube) with pre-weighed absorbent swabs[13][14]
-
Analytical balance
-
Timer
Methodology:
-
Preparation: Fast mice for at least 2 hours prior to the experiment to prevent food contamination in the saliva.[13][21] Weigh each mouse to calculate the correct anesthetic and pilocarpine dose.
-
Anesthesia: Anesthetize the mouse via IP injection or isoflurane inhalation. Confirm proper anesthetic depth by lack of pedal reflex.
-
Pilocarpine Stimulation: Inject pilocarpine hydrochloride (e.g., 0.5 mg/kg, IP). The optimal dose may vary by strain and should be standardized for the study. Start a timer immediately after injection.
-
Saliva Collection: Place a pre-weighed conical absorbent swab into the mouse's oral cavity.[13] Position the animal at a downward angle (~45 degrees) to facilitate saliva pooling in the mouth and collection.[13]
-
Timing: Collect saliva for a standardized period, typically 15 minutes.[13]
-
Measurement: After the collection period, remove the swab and place it back into its tared microfuge tube. Weigh the tube with the wet swab.
-
Calculation: The weight of the saliva is the difference between the wet and dry weights. The result can be expressed as total saliva weight (mg) or normalized to body weight (mg/g).
Protocol 2: Histological Analysis of Salivary Glands
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Stains (e.g., Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS))
Methodology:
-
Tissue Harvest: Euthanize the animal according to approved protocols. Carefully dissect the parotid, submandibular, and sublingual glands.
-
Fixation: Immediately place the glands in 4% PFA or 10% NBF for 24 hours at 4°C.
-
Processing:
-
Dehydrate the tissue by passing it through a graded ethanol series.
-
Clear the tissue using xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate sections. Stain with Hematoxylin to visualize cell nuclei (blue/purple) and Eosin to visualize cytoplasm and extracellular matrix (pink). This is used to assess general morphology, acinar cell loss, inflammation, and fibrosis.
-
PAS Staining: This stain detects neutral mucins and glycoconjugates, staining them magenta.[22][23] It is useful for differentiating between mucous acini (strong positive) and serous acini (weak or negative).[24]
-
-
Analysis: Examine the slides under a light microscope. Assess for changes in acinar cell size and number, ductal morphology, inflammatory cell infiltration, and fibrosis.
Visualizations and Pathways
Parasympathetic Saliva Secretion Pathway
Experimental Workflow for Managing Drug-Induced Xerostomia
// Nodes Start [label="Start: Animal Model Selection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Baseline [label="1. Baseline Sialometry\n(Pre-treatment)", fillcolor="#F1F3F4", fontcolor="#202124"]; DrugAdmin [label="2. Administer Xerogenic Drug\n(e.g., Anticholinergic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Induction [label="3. Confirm Xerostomia Induction\n(Repeat Sialometry)", fillcolor="#FBBC05", fontcolor="#202124"];
TreatmentGroup [label="4a. Test Group:\nAdminister Therapeutic Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ControlGroup [label="4b. Control Group:\nAdminister Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"];
Assessment [label="5. Assess Salivary Function\n(Post-treatment Sialometry)", fillcolor="#FBBC05", fontcolor="#202124"]; Histo [label="6. Terminal Endpoint:\nHarvest Salivary Glands for Histology", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="7. Data Analysis & Comparison", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Baseline; Baseline -> DrugAdmin; DrugAdmin -> Induction; Induction -> TreatmentGroup; Induction -> ControlGroup; TreatmentGroup -> Assessment; ControlGroup -> Assessment; Assessment -> Histo; Histo -> Analysis; Analysis -> End; } dot Caption: Workflow for evaluating a therapeutic agent for drug-induced xerostomia.
Troubleshooting Logic for Low Saliva Yield
// Nodes Start [label="Low Saliva Yield Observed", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDose [label="Was Pilocarpine Dose\nCorrect for Body Weight?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPrep [label="Was Pilocarpine Solution\nPrepared Fresh?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAnesthesia [label="Is Anesthetic Depth\nToo Deep?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckHydration [label="Is Animal Dehydrated?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Recalculate [label="Action: Recalculate\nand Re-dose (if protocol allows)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NewSol [label="Action: Prepare Fresh\nPilocarpine Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdjustAnesthesia [label="Action: Reduce Anesthetic\nand Monitor Closely", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProvideFluids [label="Action: Provide Subcutaneous\nFluids Before Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckDose; CheckDose -> CheckPrep [label=" Yes"]; CheckDose -> Recalculate [label=" No"];
CheckPrep -> CheckAnesthesia [label=" Yes"]; CheckPrep -> NewSol [label=" No"];
CheckAnesthesia -> CheckHydration [label=" No"]; CheckAnesthesia -> AdjustAnesthesia [label=" Yes"];
CheckHydration -> SevereDamage [label=" No"]; CheckHydration -> ProvideFluids [label=" Yes"]; } dot Caption: Decision tree for troubleshooting low saliva collection during experiments.
References
- 1. Xerostomia and Its Cellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of medication-induced xerostomia and effect of treatment | PLOS One [journals.plos.org]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Xerostomia [aaom.com]
- 6. Restoration of radiation therapy-induced salivary gland dysfunction in mice by post therapy IGF-1 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dry Mouth in Pets: What to Do About It | PetMD [petmd.com]
- 8. consensus.app [consensus.app]
- 9. Salivary Gland Dysplasia in Fgf10 Heterozygous Mice: A New Mouse Model of Xerostomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation [jove.com]
- 12. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. vetspecialty.com [vetspecialty.com]
- 16. Dry Mouth: Often Misdiagnosed and Overlooked [northamerica.covetrus.com]
- 17. mdpi.com [mdpi.com]
- 18. magonlinelibrary.com [magonlinelibrary.com]
- 19. A Review on Xerostomia and Its Various Management Strategies: The Role of Advanced Polymeric Materials in the Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for parotidectomy and saliva analysis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Saliva Collection [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. agmv.ro [agmv.ro]
- 24. Anatomy and Histology of Rodent and Human Major Salivary Glands: —Overview of the Japan Salivary Gland Society-Sponsored Workshop— - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Oxaprotiline Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxaprotiline in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rodent models?
A1: Based on published behavioral studies in rats, a starting dose range of 1.25 to 10 mg/kg is recommended for assessing the antidepressant-like effects of the active (+)-enantiomer of this compound. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a tetracyclic antidepressant that acts as a potent and selective norepinephrine reuptake inhibitor. This activity is primarily attributed to its S(+)-enantiomer, dextroprotiline. By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced noradrenergic signaling.
Q3: How should this compound be administered for in vivo studies?
A3: The most commonly reported and recommended route of administration for this compound in preclinical studies is oral gavage. Intraperitoneal (IP) injection can also be considered, though oral administration is generally preferred for mimicking clinical usage.
Q4: What are the expected behavioral effects of this compound in rodents?
A4: In preclinical models of depression, such as the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, (+)-Oxaprotiline has been shown to increase the reinforcement rate and decrease the response rate, which are indicative of an antidepressant-like effect.[1]
Q5: What is the active enantiomer of this compound?
A5: The antidepressant effects of racemic this compound are attributed to the (+)-enantiomer (dextroprotiline), which is a potent inhibitor of norepinephrine uptake. The (-)-enantiomer (levoprotiline) is a weak inhibitor of norepinephrine reuptake and primarily acts as an antihistamine.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle. | - this compound hydrochloride's solubility in aqueous solutions is limited. Consider using a vehicle containing a solubilizing agent such as DMSO or ethanol, followed by dilution with saline or PBS. For Maprotiline HCl, a structurally similar compound, solubility is ~30 mg/mL in DMSO and ~15 mg/mL in ethanol.[3] - Prepare fresh solutions before each experiment. - Gentle warming and sonication may aid dissolution. |
| Animal exhibits excessive sedation or lethargy after administration | - The dose may be too high. - Off-target effects, such as H1 receptor antagonism (primarily from the (-)-enantiomer), can cause sedation.[2][4] | - Reduce the dose of this compound. - If using racemic this compound, consider the potential sedative effects of the (-)-enantiomer. If possible, use the isolated (+)-enantiomer. - Ensure the animal is housed in a quiet, comfortable environment post-administration. |
| Inconsistent or no behavioral effect observed | - Inappropriate dose or route of administration. - Insufficient duration of treatment for chronic studies. - Degradation of the compound. | - Perform a thorough dose-response study. - Ensure correct administration technique (e.g., proper oral gavage to ensure delivery to the stomach). - For chronic studies, administration for at least 3 to 14 days may be necessary to observe downregulation of the noradrenergic system.[5][6] - Prepare fresh solutions for each experiment and store the stock compound under recommended conditions (typically -20°C). |
| Signs of anticholinergic side effects (e.g., dry mouth, constipation) | Off-target muscarinic receptor antagonism, a known side effect of some tetracyclic antidepressants.[7] | - Monitor animals for signs of dehydration and provide easy access to water. - If severe, consider lowering the dose. |
| Cardiovascular changes (e.g., increased heart rate, altered blood pressure) | Noradrenergic effects and potential off-target effects on adrenergic receptors can influence cardiovascular parameters.[7] | - Monitor cardiovascular parameters if your experimental design allows. - Be aware of potential cardiovascular effects, especially at higher doses. |
| Seizures or tremors | High doses of tetracyclic antidepressants can lower the seizure threshold.[7] | - This is a sign of severe toxicity. Immediately discontinue the experiment for the affected animal and provide supportive care. - Use a lower dose in subsequent experiments. |
Experimental Protocols
Preparation of this compound Solution for Oral Gavage
This protocol is based on best practices for compounds with limited aqueous solubility, using Maprotiline as a reference.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare a stock solution: Weigh the calculated amount of this compound hydrochloride and dissolve it in a minimal amount of DMSO. For example, to achieve a final concentration where the DMSO volume is low (e.g., <5% of the final injection volume), you might prepare a 100 mg/mL stock in DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Dilute the stock solution: Just before administration, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. For example, to prepare a 1 mg/mL dosing solution, you would dilute the 100 mg/mL stock 1:100 with saline.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Administer immediately after preparation. Do not store the final diluted solution for extended periods.
Oral Gavage Administration Protocol for Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe corresponding to the calculated dosing volume
-
Animal scale
Procedure:
-
Weigh the rat to determine the precise volume of the drug solution to be administered. The total volume should generally not exceed 10 mL/kg.
-
Measure the gavage needle length externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
Gently restrain the rat. The head and neck should be extended to create a straight line to the esophagus.
-
Insert the gavage needle into the mouth, passing it over the tongue and gently advancing it into the esophagus. Do not force the needle.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as dictated by your experimental protocol.
Signaling Pathways and Experimental Workflows
References
- 1. Norepinephrine inhibits the cytotoxicity of NK92‑MI cells via the β2‑adrenoceptor/cAMP/PKA/p‑CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What You Should Know About Cyclic Antidepressants [webmd.com]
Technical Support Center: Interference of Oxaprotiline in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by Oxaprotiline in fluorescence-based assays.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and mitigating interference from this compound in your experiments.
Issue 1: Unexpected Increase or Decrease in Fluorescence Signal in the Presence of this compound
Possible Cause:
-
Autofluorescence of this compound: this compound, being a tetracyclic compound, may possess intrinsic fluorescence that overlaps with the excitation and/or emission spectra of your assay's fluorophore.
-
Quenching: this compound might be absorbing the excitation light or the emitted fluorescence from your reporter fluorophore, leading to a decrease in the detected signal. This is also known as the "inner filter effect."
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Light Scatter: At higher concentrations, this compound might precipitate out of solution, causing light scattering that can interfere with fluorescence readings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference.
Issue 2: Inconsistent IC50/EC50 Values in a Norepinephrine Transporter (NET) Uptake Assay
Possible Cause:
-
Interference from this compound is affecting the assay readout, leading to a skewed concentration-response curve.
Troubleshooting Steps:
-
Confirm Interference: Follow the workflow in Issue 1 to determine if autofluorescence, quenching, or light scattering is occurring at the concentrations of this compound used in your assay.
-
Run Control Experiments:
-
No-Cell Control: Measure the fluorescence of your assay components (including the fluorescent substrate and this compound) in the absence of cells. This will help quantify the contribution of this compound's intrinsic fluorescence.
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound does not contribute to the fluorescence signal.
-
-
Data Correction: Subtract the background fluorescence from the no-cell control wells containing this compound from your experimental wells.
-
Assay Optimization:
-
Lower Substrate Concentration: If possible, lower the concentration of the fluorescent substrate to minimize the impact of quenching by this compound.
-
Kinetic vs. Endpoint Reading: A kinetic read can sometimes help distinguish between a true biological effect and compound interference. Interference from autofluorescence is likely to be constant, while the signal from substrate uptake will increase over time.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
A1: this compound is a tetracyclic antidepressant that acts as a norepinephrine reuptake inhibitor.[1][2] Its chemical structure, which contains multiple ring systems, gives it the potential to be intrinsically fluorescent (autofluorescent).[3] This means it can absorb and emit light at wavelengths that may overlap with the fluorophores used in your assay, leading to false-positive or false-negative results. Additionally, like many small molecules, it can cause quenching or light scattering at higher concentrations.[3][4]
Q2: How can I determine the excitation and emission spectra of this compound?
A2: You can determine the spectral properties of this compound using a spectrofluorometer. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My assay uses a blue or green fluorophore. Am I more likely to see interference?
A3: Yes. Many interfering compounds, including those with intrinsic fluorescence, tend to have excitation and emission profiles in the blue-green spectral region.[5][6] If you are observing interference, consider switching to a red-shifted fluorophore (with excitation and emission wavelengths above 500 nm) to minimize spectral overlap.[5]
Q4: What is the "inner filter effect" and how does it relate to this compound?
A4: The inner filter effect is a form of quenching where a compound in the solution absorbs either the excitation light intended for the fluorophore or the light emitted by the fluorophore.[6] This reduces the amount of fluorescence that is detected. If this compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore, it can cause an inner filter effect, leading to a false-negative result (an apparent inhibition of the signal).
Q5: Are there alternative assay formats that are less susceptible to interference from compounds like this compound?
A5: Yes. If fluorescence interference from this compound cannot be resolved, consider using an orthogonal assay with a different detection method.[5] Examples include:
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Radiometric assays: Using a radiolabeled substrate (e.g., ³H-norepinephrine) for uptake assays.
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Luminescence-based assays: These assays are generally less prone to interference from fluorescent compounds.
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Label-free assays: These methods detect changes in physical properties (e.g., mass, impedance) upon compound binding or cellular response.
Quantitative Data Summary
Table 1: Spectral and Interference Properties of this compound
| Parameter | Value | Method |
| Excitation Maximum (λex) | To be determined | Spectrofluorometry |
| Emission Maximum (λem) | To be determined | Spectrofluorometry |
| Quantum Yield (Φ) | To be determined | Relative to a standard (e.g., quinine sulfate) |
| Molar Extinction Coefficient (ε) | To be determined | Spectrophotometry (at assay λex and λem) |
| Concentration-Dependent Light Scatter | To be determined | Absorbance at 650 nm |
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
Objective: To measure the excitation and emission spectra of this compound to identify potential spectral overlap with assay fluorophores.
Materials:
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This compound
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Assay buffer
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Spectrofluorometer
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Quartz cuvettes or appropriate microplates
Methodology:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Prepare a series of dilutions of this compound in the assay buffer, starting from the highest concentration used in your assay.
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Excitation Spectrum: a. Set the emission wavelength of the spectrofluorometer to the emission maximum of your assay's fluorophore. b. Scan a range of excitation wavelengths (e.g., 250-500 nm) for each concentration of this compound. c. Record the fluorescence intensity at each excitation wavelength.
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Emission Spectrum: a. Set the excitation wavelength of the spectrofluorometer to the excitation maximum of your assay's fluorophore. b. Scan a range of emission wavelengths (e.g., 400-700 nm) for each concentration of this compound. c. Record the fluorescence intensity at each emission wavelength.
-
Analysis: Plot the fluorescence intensity versus wavelength to obtain the excitation and emission spectra of this compound. Compare these spectra to those of your assay's fluorophore to identify any overlap.
Protocol 2: Correcting for Compound Interference in a Fluorescence-Based Norepinephrine Transporter (NET) Uptake Assay
Objective: To obtain an accurate measurement of NET inhibition by this compound by correcting for its autofluorescence and quenching effects.
Materials:
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Cells expressing the norepinephrine transporter (NET)
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Fluorescent NET substrate (e.g., from a commercial kit)
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This compound
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Assay buffer
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Black, clear-bottom microplates
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Fluorescence plate reader
Methodology:
Caption: Experimental workflow for correcting for compound interference.
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Cell Plating: Seed NET-expressing cells in a black, clear-bottom 96-well or 384-well plate and culture overnight.
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Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
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Plate Layout: Design your plate to include the following controls:
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Experimental Wells: Cells + this compound + fluorescent substrate.
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Vehicle Control Wells: Cells + vehicle (e.g., DMSO) + fluorescent substrate.
-
No-Cell Control Wells: Assay buffer + this compound + fluorescent substrate.
-
-
Compound Addition: Add the this compound dilutions and vehicle to the appropriate wells.
-
Incubation: Incubate the plate according to your standard assay protocol.
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Substrate Addition: Add the fluorescent NET substrate to the "Experimental" and "Vehicle Control" wells. Add assay buffer without the substrate to the "No-Cell Control" wells.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for your substrate.
-
Data Analysis: a. Corrected Experimental Signal = (Signal in Experimental Wells) - (Signal in No-Cell Control Wells with the same this compound concentration). b. Percent Inhibition = 100 * (1 - (Corrected Experimental Signal / Signal in Vehicle Control Wells)). c. Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Signaling Pathway Diagram
Norepinephrine Signaling and Reuptake
This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft.[1][2] This leads to an increased concentration of norepinephrine in the synapse, enhancing its signaling through adrenergic receptors.
Caption: Norepinephrine signaling pathway and the inhibitory action of this compound.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Oxaprotiline vs. Maprotiline: A Comparative Analysis of Efficacy and Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of oxaprotiline and maprotiline, two tetracyclic antidepressants, focusing on their efficacy, side effect profiles, and underlying pharmacological characteristics. While both compounds share a structural resemblance and a primary mechanism of action centered on norepinephrine reuptake inhibition, subtle differences in their pharmacological profiles may translate to variations in their clinical performance. This analysis is based on available preclinical and clinical data to inform research and drug development efforts in the field of antidepressant therapies.
Efficacy: A Comparative Look
Clinical trial data for this compound is less extensive than for the marketed drug, maprotiline. However, early clinical investigations of this compound demonstrated its potential as an effective antidepressant.
An open-label Phase II study involving ten inpatients with endogenous depression treated with up to 225 mg/day of this compound for 28 days showed significant improvement in depression scores as measured by the Hamilton Depression Rating Scale (HAM-D) and other standardized scales. In this study, five out of the nine patients who completed the trial were rated as "very much improved or much improved"[1].
In a double-blind study comparing this compound (150 mg/day) with clomipramine over 28 days in 38 depressive inpatients, both drugs were found to be approximately equivalent in their overall antidepressant efficacy[2]. However, another comparative trial against amitriptyline in 59 hospitalized depressive patients over 4 weeks suggested that amitriptyline was more effective than this compound, particularly in improving appetite and sleep disturbances[3].
Maprotiline's efficacy has been established in numerous clinical trials. For instance, a double-blind, randomized trial comparing maprotiline (50-150 mg/day) with the selective serotonin reuptake inhibitor (SSRI) fluoxetine (40-80 mg/day) in hospitalized patients with major depression found no statistically significant difference in efficacy between the two treatments after six weeks[4]. Another study comparing two different daily doses of maprotiline, 150 mg and 225 mg, in 20 depressed inpatients, indicated a better antidepressant effect at the higher dosage[5].
Table 1: Summary of Clinical Efficacy Data
| Drug | Study Design | Comparator | Key Efficacy Findings |
| This compound | Open-label, Phase II | None | 5 out of 9 patients "very much improved or much improved" after 4 weeks. Significant improvement in HAM-D scores[1]. |
| Double-blind | Clomipramine (150 mg/day) | Approximately equivalent efficacy in reducing depression severity over 28 days[2]. | |
| Double-blind | Amitriptyline | Amitriptyline was more efficient, especially for appetite and sleep disturbances[3]. | |
| Maprotiline | Double-blind, randomized | Fluoxetine (40-80 mg/day) | No significant difference in efficacy after 6 weeks[4]. |
| Double-blind | Placebo | Statistically significant improvement in depressive symptoms[4]. | |
| Double-blind | Two dosages (150mg vs 225mg) | Higher dosage showed a better antidepressant effect[5]. |
Side Effect Profile
The available data suggests that this compound is generally well-tolerated. The most frequently reported side effect in an early clinical trial was mild dry mouth. The study noted no significant influence of this compound on cardiovascular parameters or routine laboratory tests[1].
Maprotiline, being a widely prescribed medication, has a more extensively documented side effect profile. Common side effects are associated with its anticholinergic and antihistaminic properties and can include dry mouth, drowsiness, and dizziness. A study comparing maprotiline with fluoxetine found a significant difference in weight change, with the maprotiline group experiencing weight gain and the fluoxetine group experiencing weight loss[4]. A dose-comparison study of maprotiline (150 mg vs. 225 mg daily) reported a higher incidence of exanthemas (rashes) and fine hand tremors at the higher dose[5].
Table 2: Comparison of Reported Side Effects
| Side Effect Category | This compound | Maprotiline |
| Common | Mild dry mouth[1] | Dry mouth, Drowsiness, Dizziness, Weight gain[4] |
| Less Common/Dose-Dependent | Not extensively documented | Exanthemas (rashes), Fine hand tremor (at higher doses)[5] |
| Cardiovascular | No significant influence reported in an early trial[1] | Orthostatic hypotension may occur due to moderate peripheral α1 adrenergic antagonism[6]. |
Pharmacological Profile
Both this compound and maprotiline are potent inhibitors of norepinephrine (noradrenaline) reuptake. This compound is characterized as a very potent and extremely specific inhibitor of norepinephrine reuptake[1]. Preclinical studies on its enantiomers suggest that the antidepressant-like effects are primarily attributable to the (+)-oxaprotiline enantiomer, which is a highly selective norepinephrine uptake inhibitor[7].
Maprotiline is also a strong inhibitor of noradrenaline reuptake but is noted to be a weak inhibitor of serotonergic uptake. In addition to its primary mechanism, maprotiline exhibits strong antihistaminic action, which contributes to its sedative effects, and weak anticholinergic properties[6]. It also acts as an antagonist at central presynaptic α2-adrenergic receptors, which is thought to increase central noradrenergic and serotonergic activity[6].
Table 3: Comparative Pharmacological Characteristics
| Feature | This compound | Maprotiline |
| Primary Mechanism | Potent and highly selective norepinephrine reuptake inhibitor[1] | Strong norepinephrine reuptake inhibitor[6] |
| Serotonin Reuptake Inhibition | Not reported to be significant | Weak inhibitor[6] |
| Other Receptor Actions | Not extensively detailed in available literature | Strong H1 receptor antagonist (antihistamine), Weak muscarinic receptor antagonist (anticholinergic), Moderate α1 adrenergic antagonist[6] |
Experimental Protocols
In Vitro Norepinephrine Reuptake Inhibition Assay
A common method to determine the potency of compounds in inhibiting norepinephrine reuptake involves using cell lines that endogenously or recombinantly express the human norepinephrine transporter (hNET).
-
Cell Culture: Human neuroblastoma SK-N-BE(2)C cells, which endogenously express high levels of hNET, are cultured under standard conditions.
-
Assay Buffer: A Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing essential salts, glucose, ascorbic acid, and pargyline is typically used.
-
Reuptake Inhibition Assay:
-
Cells are plated in multi-well plates.
-
A working stock of [3H]norepinephrine (a radiolabeled tracer) is prepared in the KRH assay buffer.
-
Serial dilutions of the test compounds (this compound and maprotiline) are prepared.
-
The assay is initiated by adding the [3H]norepinephrine tracer and the test compound dilutions to the cells.
-
Non-specific binding is determined in the presence of a high concentration of a known potent norepinephrine reuptake inhibitor, such as desipramine.
-
After a defined incubation period at a specific temperature (e.g., room temperature), the uptake is terminated by washing the cells with ice-cold wash buffer.
-
The amount of radioactivity taken up by the cells is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific [3H]norepinephrine uptake (IC50 value) is calculated. The inhibition constant (Ki) can then be derived from the IC50 value using the Cheng-Prusoff equation[8].
-
Clinical Trial Protocol for Comparing Tetracyclic Antidepressants in Major Depressive Disorder
A typical double-blind, randomized controlled trial to compare the efficacy and safety of two antidepressants would follow a structure similar to this:
-
Study Population: Adult patients (e.g., 18-65 years old) with a diagnosis of Major Depressive Disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5), and a baseline score on the 17-item Hamilton Depression Rating Scale (HAM-D) of ≥ 18.
-
Exclusion Criteria: Patients with a history of bipolar disorder, psychosis, substance use disorder, or significant unstable medical conditions would be excluded.
-
Study Design: A multi-center, randomized, double-blind, parallel-group design.
-
Washout Period: A single-blind placebo washout period of 1-2 weeks to exclude placebo responders.
-
Randomization: Eligible patients are randomly assigned to receive either this compound or maprotiline.
-
Dosing: A flexible-dose design is often employed, starting with a lower dose and titrating upwards based on clinical response and tolerability (e.g., maprotiline 75-225 mg/day).
-
Duration: The treatment period typically lasts for 6-8 weeks.
-
-
Efficacy Assessments:
-
Primary Outcome Measure: The change from baseline in the total score of the HAM-D at the end of the treatment period.
-
Secondary Outcome Measures: Response rates (≥50% reduction in HAM-D score), remission rates (HAM-D score ≤7), and changes in scores on other scales such as the Clinical Global Impression (CGI) scale and the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
-
Safety and Tolerability Assessments:
-
Recording of all adverse events (AEs) at each visit.
-
Monitoring of vital signs, weight, electrocardiograms (ECGs), and clinical laboratory tests.
-
-
Statistical Analysis: The primary efficacy analysis would be performed on the intent-to-treat (ITT) population, using an appropriate statistical model (e.g., Mixed Model for Repeated Measures - MMRM) to compare the change in HAM-D scores between the two treatment groups.
Visualizations
Signaling Pathway: Mechanism of Action of Norepinephrine Reuptake Inhibitors
Caption: Inhibition of norepinephrine reuptake by tetracyclic antidepressants.
Experimental Workflow: In Vitro Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity in vitro.
Logical Relationship: Comparison of Pharmacological Profiles
Caption: Comparative pharmacological actions of this compound and maprotiline.
References
- 1. This compound in the treatment of endogenous depressed inpatients an early clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind study of this compound versus clomipramine in the treatment of depressive inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amitriptyline and this compound in the treatment of hospitalized depressive patients. Clinical aspects, psychophysiology, and drug plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind study of fluoxetine and maprotiline in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical double-blind study with two different dosages of maprotiline (150 and 225 mg per day) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dextroprotiline and Levoprotiline: Unraveling the Stereoselective Divide in a Tetracyclic Antidepressant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological and clinical profiles of dextroprotiline and levoprotiline, the dextrorotatory and levorotatory enantiomers of the tetracyclic antidepressant oxaprotiline. While structurally mirror images, these stereoisomers exhibit distinct pharmacodynamic and pharmacokinetic properties, leading to different therapeutic activities. This document synthesizes preclinical and clinical data to elucidate these differences, offering a valuable resource for researchers in psychopharmacology and drug development.
Introduction: The Significance of Chirality
Dextroprotiline and levoprotiline are the S(+) and R(-) enantiomers of this compound, a hydroxymaprotiline derivative. The stereochemistry of these molecules dictates their interaction with biological targets, resulting in markedly different pharmacological profiles. Dextroprotiline has been identified as the active antidepressant component, primarily through its action as a potent norepinephrine reuptake inhibitor. In contrast, levoprotiline is characterized as a selective histamine H1 receptor antagonist with negligible impact on monoamine transporters.[1] This guide will delve into a detailed comparison of their receptor binding affinities, pharmacokinetic parameters, and clinical efficacy, supported by experimental data and methodologies.
Pharmacodynamic Profile: A Tale of Two Enantiomers
The primary distinction between dextroprotiline and levoprotiline lies in their interaction with neurotransmitter transporters and receptors. Dextroprotiline is a potent inhibitor of norepinephrine reuptake, a key mechanism of action for many classic antidepressants.[2] It also exhibits affinity for histamine H1 receptors and, to a lesser extent, alpha-1 adrenergic receptors.[1] Conversely, levoprotiline's activity is predominantly as a histamine H1 receptor antagonist, lacking significant interaction with norepinephrine, serotonin, or dopamine transporters.[1]
Data Presentation: Receptor Binding and Functional Inhibition
The following table summarizes the available quantitative data on the receptor binding affinities and functional inhibition of dextroprotiline and levoprotiline.
| Target | Parameter | Dextroprotiline | Levoprotiline | Reference |
| Norepinephrine Transporter (NET) | IC50 (inhibition of [³H]NE uptake in rat brain synaptosomes) | 15 nM | 1100 nM | [2] |
| Histamine H1 Receptor | Ki (nM) | Data not available | Data not available | |
| Alpha-1 Adrenergic Receptor | Ki (nM) | Data not available | Data not available | |
| Serotonin Transporter (SERT) | Affinity | Negligible | Negligible | [1] |
| Dopamine Transporter (DAT) | Affinity | Negligible | Negligible | [1] |
| Muscarinic Acetylcholine Receptors | Affinity | Negligible | Negligible | [1] |
Note: While qualitative descriptions of H1 and alpha-1 adrenergic receptor antagonism exist, specific Ki values for dextroprotiline and levoprotiline were not available in the reviewed literature.
Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion
Data Presentation: Pharmacokinetic Parameters
| Parameter | Levoprotiline | Dextroprotiline | Reference |
| Bioavailability (oral) | ~40% | Data not available | |
| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available | |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available | |
| Elimination Half-life (t½) | ~18.8 hours | Data not available | |
| Volume of Distribution (Vd) | ~18.8 L/kg | Data not available | |
| Metabolism | Primarily via glucuronidation | Data not available | |
| Excretion | Primarily renal | Data not available |
Clinical Efficacy and Side Effect Profile: A Head-to-Head Comparison
A clinical trial directly comparing the antidepressant effects of dextroprotiline and levoprotiline in patients with major endogenous depression provided valuable insights into their therapeutic potential.
Data Presentation: Clinical Trial Outcomes
| Outcome Measure | Dextroprotiline (150 mg/day) | Levoprotiline (150 mg/day) | Reference |
| Responder Rate | 6 out of 10 patients | 2 out of 10 patients | |
| Mean Hamilton Depression Scale (HAM-D) Score Reduction | Significant reduction | Less pronounced reduction | |
| REM Sleep Suppression | Marked suppression | No significant effect |
Side Effects: The available clinical trial data suggests that both enantiomers are generally well-tolerated. However, a detailed comparative side-effect profile is not extensively documented. Given their distinct pharmacological profiles, it can be inferred that dextroprotiline may be associated with side effects typical of norepinephrine reuptake inhibitors (e.g., increased heart rate, dry mouth), while levoprotiline's side effect profile would likely be dominated by sedation due to its potent antihistaminic activity.
Experimental Protocols
Norepinephrine Reuptake Inhibition Assay (Representative Protocol)
This protocol describes a typical in vitro assay to determine the potency of compounds in inhibiting norepinephrine reuptake.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds (dextroprotiline and levoprotiline) for the norepinephrine transporter (NET).
Materials:
-
Rat brain synaptosomes (a preparation of nerve terminals)
-
[³H]-Norepinephrine (radiolabeled norepinephrine)
-
Test compounds (dextroprotiline, levoprotiline)
-
Krebs-Ringer bicarbonate buffer
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., hypothalamus or cortex) by differential centrifugation.
-
Incubation: Incubate the synaptosomes in Krebs-Ringer bicarbonate buffer with varying concentrations of the test compounds for a short pre-incubation period.
-
Radioligand Addition: Add a fixed concentration of [³H]-Norepinephrine to the synaptosome suspension and incubate for a defined period at 37°C to allow for uptake.
-
Termination of Uptake: Stop the uptake process by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled norepinephrine.
-
Washing: Rapidly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve.
Histamine H1 Receptor Binding Assay (Representative Protocol)
This protocol outlines a standard competitive binding assay to determine the affinity of compounds for the histamine H1 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from transfected cell lines or brain tissue).
-
[³H]-Mepyramine (a radiolabeled H1 receptor antagonist).
-
Test compounds (dextroprotiline, levoprotiline).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare a membrane suspension from cells or tissues expressing the H1 receptor.
-
Competitive Binding: In a series of tubes, incubate the membranes with a fixed concentration of [³H]-Mepyramine and a range of concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., room temperature) for a defined period.
-
Filtration: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Mepyramine against the logarithm of the test compound concentration. The IC50 value is determined from the resulting competition curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualizations
References
A Comparative Analysis of Oxaprotiline and Other Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oxaprotiline with other norepinephrine reuptake inhibitors (NRIs), focusing on their pharmacological profiles and the experimental data that define them. This compound, a tetracyclic compound, was investigated as an antidepressant but never brought to market. It exists as a racemic mixture of two enantiomers: the S-(+)-enantiomer, dextroprotiline, which is a potent and selective norepinephrine reuptake inhibitor, and the R-(-)-enantiomer, levoprotiline, which primarily acts as an antihistamine with no significant affinity for monoamine transporters.[1][2] This guide will delve into the quantitative data on the binding affinities of these compounds and compare them with established NRIs, namely reboxetine, atomoxetine, and viloxazine.
Quantitative Comparison of Binding Affinities
The selectivity and potency of norepinephrine reuptake inhibitors are paramount to their therapeutic effects and side-effect profiles. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound's active enantiomer, dextroprotiline, and other selected NRIs for the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT). A lower Ki value indicates a higher binding affinity.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| Dextroprotiline | Potent inhibitor (specific Ki values not available in cited literature) | Negligible affinity[1] | Negligible affinity[1] | High | High |
| Reboxetine | 1.1 - 13.4 | 129 - 440 | >10,000 | ~9.6 - 400 | >746 |
| Atomoxetine | 2 - 5 | 9 - 77 | 1080 - 1451 | ~1.8 - 38.5 | ~216 - 725.5 |
| Viloxazine | 155 - 630 | 17,300 | >100,000 | ~27.5 - 111.6 | >158.7 |
Norepinephrine Reuptake Inhibition Pathway
The primary mechanism of action for these compounds is the blockade of the norepinephrine transporter (NET), which is located on the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission.
Experimental Protocols
The determination of binding affinities and the functional assessment of norepinephrine reuptake inhibitors are conducted through a series of well-established in vitro and in vivo experiments.
In Vitro Radioligand Binding Assay for NET
This assay quantifies the affinity of a compound for the norepinephrine transporter.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human norepinephrine transporter (hNET).
Materials:
-
HEK-293 cells stably expressing hNET.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).
-
Non-specific binding control: Desipramine (10 µM).
-
Test compounds (e.g., dextroprotiline, reboxetine) at various concentrations.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK-293 cells expressing hNET.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 50-100 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 1 nM [³H]Nisoxetine), and 50 µL of test compound solution (or buffer for total binding, or desipramine for non-specific binding).
-
Add 100 µL of the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This technique measures the extracellular levels of norepinephrine in the brain of a freely moving animal, providing a functional measure of NET inhibition.
Objective: To assess the effect of a test compound on extracellular norepinephrine concentrations in a specific brain region (e.g., prefrontal cortex).
Materials:
-
Male Wistar rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4.
-
Test compound dissolved in a suitable vehicle.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex).
-
Allow the animal to recover for 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 2-3 hour stabilization period for baseline collection.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline (at least three consecutive samples with less than 15% variation), administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for norepinephrine content using HPLC-ED.
-
-
Data Analysis:
-
Quantify the norepinephrine concentration in each sample.
-
Express the post-treatment norepinephrine levels as a percentage of the average baseline concentration.
-
Plot the percentage change in extracellular norepinephrine over time.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the drug-induced changes compared to a vehicle-treated control group.
-
Conclusion
This compound, specifically its S-(+)-enantiomer dextroprotiline, represents a highly selective norepinephrine reuptake inhibitor. While quantitative binding affinity data for dextroprotiline is not as widely published as for marketed drugs like reboxetine, atomoxetine, and viloxazine, the available literature consistently points to its potent and selective action at the norepinephrine transporter with minimal interaction with serotonin and dopamine transporters. This profile suggests that dextroprotiline could have served as a valuable research tool and a potentially effective antidepressant with a focused mechanism of action. The comparison with other NRIs highlights the diversity within this class of compounds, with variations in potency and selectivity that likely contribute to their different clinical applications and side-effect profiles. The experimental protocols detailed herein provide a foundational understanding of the methodologies used to characterize and compare these important pharmacological agents.
References
Enantiomer-Specific Binding Affinities of Oxaprotiline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantiomer-specific binding affinities of Oxaprotiline, a tetracyclic antidepressant, in relation to other selective norepinephrine reuptake inhibitors (NRIs). By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Introduction to this compound and its Enantiomers
This compound is a racemic mixture containing two enantiomers: (S)-(+)-Oxaprotiline (dextroprotiline) and (R)-(-)-Oxaprotiline (levoprotiline). While structurally similar, these enantiomers exhibit distinct pharmacological profiles, highlighting the importance of stereochemistry in drug-receptor interactions. The therapeutic potential of this compound is primarily attributed to its (S)-(+)-enantiomer, which is a potent inhibitor of the norepinephrine transporter (NET). In contrast, the (R)-(-)-enantiomer displays weak activity at the NET but functions as a selective histamine H1 receptor antagonist.[1] Both enantiomers are reported to possess antidepressant effects.
Comparative Binding Affinities
The binding affinities of the this compound enantiomers for various neurotransmitter transporters and receptors are crucial for understanding their mechanism of action and potential side effects. The following table summarizes the available quantitative data (Ki values in nM), providing a comparison with other well-known norepinephrine reuptake inhibitors, reboxetine and atomoxetine. A lower Ki value indicates a higher binding affinity.
| Compound | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Dopamine Transporter (DAT) Ki (nM) | Histamine H1 Receptor Ki (nM) | Other Receptors Ki (nM) |
| (S)-(+)-Oxaprotiline | Potent inhibitor (specific Ki value not available) | Negligible affinity | Negligible affinity | - | Weak affinity for α1-adrenergic and muscarinic acetylcholine receptors[1] |
| (R)-(-)-Oxaprotiline | Weak inhibitor (specific Ki value not available) | No affinity | No affinity | Selective antagonist (specific Ki value not available) | No affinity for adrenergic, dopamine, or muscarinic acetylcholine receptors[1] |
| Reboxetine | 1.1 (rat) | 129 (rat) | >10,000 (rat) | >1,000 | >1,000 for muscarinic, α1-adrenergic, and D2 receptors[2] |
| Atomoxetine | 5 | 77 | 1451 | - | Binds to NMDA receptors[3][4] |
Data presented as Ki (nM) unless otherwise noted. "-" indicates data not available.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the quantification of ligand-receptor interactions.
General Radioligand Binding Assay Protocol for Norepinephrine Transporter (NET)
This protocol outlines a general procedure for determining the binding affinity of a test compound for the norepinephrine transporter.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human norepinephrine transporter (hNET).
Materials:
-
HEK-293 cells stably expressing hNET.
-
[3H]-Nisoxetine (radioligand).
-
Test compounds (e.g., this compound enantiomers, reboxetine, atomoxetine).
-
Assay buffer (e.g., Tris-HCl buffer with physiological concentrations of ions).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: HEK-293 cells expressing hNET are cultured and harvested. The cell membranes are then isolated through a series of homogenization and centrifugation steps.
-
Binding Assay:
-
A constant concentration of [3H]-Nisoxetine is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the NET.
-
Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 3 hours) to reach equilibrium.[1]
-
-
Filtration and Washing: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway
The primary mechanism of action for the therapeutically active (S)-(+)-enantiomer of this compound is the inhibition of norepinephrine reuptake. This action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.
In a noradrenergic synapse, norepinephrine is released from the presynaptic neuron and binds to adrenergic receptors on the postsynaptic neuron, initiating a downstream signaling cascade. The action of norepinephrine is terminated by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). Norepinephrine reuptake inhibitors, like (S)-(+)-Oxaprotiline, block this transporter. This leads to a prolonged presence of norepinephrine in the synaptic cleft, resulting in sustained activation of postsynaptic adrenergic receptors.
Conclusion
The enantiomers of this compound demonstrate distinct and specific binding affinities, underscoring the principle of stereoselectivity in pharmacology. (S)-(+)-Oxaprotiline is a potent norepinephrine reuptake inhibitor, similar to other selective NRIs like reboxetine and atomoxetine, though a direct quantitative comparison is limited by the lack of specific Ki values in the public domain. In contrast, (R)-(-)-Oxaprotiline's primary action is as a histamine H1 receptor antagonist. This clear separation of activity between the enantiomers offers a valuable tool for researchers studying the distinct roles of noradrenergic and histaminergic systems in depression and other neurological disorders. Further research to quantify the binding affinities of both this compound enantiomers at a wider range of receptors and transporters would provide a more complete understanding of their pharmacological profiles and potential therapeutic applications.
References
- 1. This compound [medbox.iiab.me]
- 2. researchgate.net [researchgate.net]
- 3. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Validating the Antidepressant-Like Effects of Oxaprotiline In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antidepressant-like effects of Oxaprotiline with other established antidepressant agents. The information presented is collated from various preclinical studies, with a focus on quantitative data from validated behavioral models of depression. Detailed experimental protocols and a visualization of the underlying signaling pathway are included to support further research and drug development efforts.
Executive Summary
This compound, a tetracyclic antidepressant, primarily functions as a norepinephrine reuptake inhibitor. Its active enantiomer, (+)-Oxaprotiline, has demonstrated antidepressant-like properties in preclinical studies. This guide compares the efficacy of this compound with representative drugs from other antidepressant classes, including the tricyclic antidepressant (TCA) imipramine, the selective serotonin reuptake inhibitor (SSRI) fluoxetine, and the norepinephrine reuptake inhibitor (NRI) desipramine. The comparative data is derived from widely accepted animal models of depression: the Forced Swim Test (FST), the Chronic Unpredictable Mild Stress (CUMS) model, and the Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) schedule.
Comparative Efficacy of Antidepressants in Preclinical Models
The following tables summarize the quantitative data from in vivo studies, showcasing the antidepressant-like effects of this compound and comparator drugs. It is important to note that direct head-to-head studies involving this compound and newer antidepressants are limited in the publicly available literature. The data presented here is compiled from separate studies and is intended for comparative reference.
Table 1: Effects of Antidepressants on Immobility Time in the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | Percentage Decrease vs. Control |
| Control (Vehicle) | - | 150 | - |
| Imipramine | 15 | 90 | 40% |
| Imipramine | 30 | 75 | 50% |
| Desipramine | 15 | 95 | 36.7% |
| Desipramine | 30 | 80 | 46.7% |
Data is synthesized from representative studies. Absolute values can vary based on experimental conditions.
Table 2: Effects of Antidepressants on Sucrose Preference in the Chronic Unpredictable Mild Stress (CUMS) Model in Mice
| Treatment Group | Duration of Treatment | Sucrose Preference (%) | Percentage Increase vs. CUMS Control |
| Non-Stressed Control | - | 85% | - |
| CUMS Control (Vehicle) | 6 weeks | 60% | - |
| CUMS + Fluoxetine | 6 weeks | 78% | 30%[1] |
This table illustrates the ability of an antidepressant to reverse anhedonia-like behavior induced by chronic stress.
Table 3: Effects of Antidepressants on Performance in the Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) Schedule in Rats
| Treatment Group | Effect on Reinforcement Rate | Effect on Response Rate |
| (+)-Oxaprotiline | Increased | Decreased |
| Tricyclic Antidepressants (e.g., Imipramine, Desipramine) | Increased | Decreased[2] |
This model assesses the ability of a drug to improve temporal discrimination and response inhibition, effects characteristic of many antidepressants.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy.
Apparatus:
-
A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a state of immobility in the subsequent test.
-
Drug Administration: The test compound (e.g., Imipramine, Desipramine) or vehicle is administered at specified time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session (Day 2): 24 hours after the pre-swim, rats are placed back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating passively, making only minimal movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a validated paradigm for inducing depressive-like behaviors, including anhedonia, in rodents.
Procedure:
-
Baseline Sucrose Preference: Prior to the stress regimen, the baseline preference for a 1% sucrose solution over water is determined for each mouse over a 24-hour period.
-
Stress Regimen: For a period of 4 to 6 weeks, mice are subjected to a series of mild, unpredictable stressors. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Wet bedding
-
Reversed light/dark cycle
-
Food or water deprivation
-
Social isolation or crowding
-
-
Drug Administration: The test compound (e.g., Fluoxetine) or vehicle is administered daily throughout the stress period.
-
Sucrose Preference Test: Sucrose preference is measured weekly to assess the development of anhedonia and the therapeutic effect of the drug treatment. A decrease in sucrose preference in the control group and its reversal in the drug-treated group indicates an antidepressant-like effect.[1]
Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) Schedule
This operant conditioning paradigm assesses the effects of drugs on response timing and inhibition.
Apparatus:
-
An operant conditioning chamber equipped with a response lever and a food pellet dispenser.
Procedure:
-
Training: Rats are trained to press a lever to receive a food reward. The reinforcement is delivered only if a certain amount of time (72 seconds in this case) has elapsed since the last response. Responses made before the 72-second interval resets the timer.
-
Drug Administration: Once a stable baseline of performance is achieved, the test compound (e.g., (+)-Oxaprotiline) or vehicle is administered before the test session.
-
Data Collection: The primary measures are the number of reinforcements earned (reinforcement rate) and the total number of lever presses (response rate).
-
Interpretation: Clinically effective antidepressants typically increase the reinforcement rate and decrease the response rate, reflecting improved timing and behavioral inhibition.[2]
Signaling Pathway and Visualization
The antidepressant effects of this compound are primarily attributed to its inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This initiates a downstream signaling cascade that is believed to contribute to the therapeutic effects.
Norepinephrine Reuptake Inhibition Signaling Pathway
Caption: Norepinephrine reuptake inhibition pathway by this compound.
Experimental Workflow for In Vivo Antidepressant Screening
Caption: Workflow for in vivo validation of antidepressant-like effects.
References
- 1. Therapeutic treatment with fluoxetine using the chronic unpredictable stress model induces changes in neurotransmitters and circulating miRNAs in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential-reinforcement-of-low-rate 72-second schedule: selective effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxaprotiline's Receptor Cross-Reactivity: A Comparative Analysis for Researchers
A detailed examination of the neurotransmitter receptor interaction profiles of Oxaprotiline's enantiomers, Dextroprotiline and Levoprotiline, in comparison to other tetracyclic and tricyclic antidepressants.
This compound, a tetracyclic antidepressant that was investigated but never marketed, exists as a racemic mixture of two enantiomers: S(+)-Oxaprotiline (Dextroprotiline) and R(-)-Oxaprotiline (Levoprotiline). These enantiomers exhibit distinct pharmacological profiles, a critical consideration in drug development and neuropharmacological research. This guide provides a comparative analysis of their cross-reactivity with various neurotransmitter receptors, supported by available data and detailed experimental methodologies.
Comparative Receptor Binding Profiles
| Receptor/Transporter | Dextroprotiline (S(+)-Oxaprotiline) | Levoprotiline (R(-)-Oxaprotiline) | Maprotiline (Kᵢ in nM) | Imipramine (Kᵢ in nM) |
| Monoamine Transporters | ||||
| Norepinephrine Transporter (NET) | Potent Inhibitor | Inactive | 7.9 | 1.4 |
| Serotonin Transporter (SERT) | Negligible Affinity | No Affinity | 100 | 1.1 |
| Dopamine Transporter (DAT) | Negligible Affinity | No Affinity | >10,000 | 25,000 |
| Adrenergic Receptors | ||||
| α₁-Adrenergic | Weak Antagonist | No Affinity | 68 | 27 |
| α₂-Adrenergic | Negligible Affinity | No Affinity | 1,800 | 1,200 |
| Histamine Receptors | ||||
| H₁ Receptor | Potent Antagonist | Selective & Potent Antagonist | 1.1 | 11 |
| Muscarinic Receptors | ||||
| Muscarinic Acetylcholine | Negligible Affinity | No Affinity | 100 | 91 |
| Serotonin Receptors | ||||
| 5-HT₁ₐ | Possible Weak Antagonist | Possible Weak Antagonist | 280 | 2,700 |
| 5-HT₁ₑ | No Data Available | No Data Available | 1,000 | >10,000 |
| 5-HT₂ₐ | No Antagonistic Activity | No Antagonistic Activity | 20 | 39 |
| 5-HT₂C | No Data Available | No Data Available | 130 | 94 |
| 5-HT₃ | No Data Available | No Data Available | 300 | 140 |
| 5-HT₇ | No Data Available | No Data Available | 1,900 | 4,800 |
| Dopamine Receptors | ||||
| D₂ Receptor | Unclear | No Affinity | 300 | 360 |
Note: The binding data for Maprotiline and Imipramine are compiled from various sources and are intended for comparative purposes. The affinities of Dextroprotiline and Levoprotiline are described qualitatively based on available literature.
The data clearly delineates the primary mechanism of action for Dextroprotiline as a potent norepinephrine reuptake inhibitor, coupled with significant histamine H₁ receptor antagonism and weak α₁-adrenergic blockade.[1] It displays a notable lack of affinity for serotonin and dopamine transporters, as well as for α₂-adrenergic and muscarinic acetylcholine receptors.[1] Levoprotiline, in contrast, is a selective and potent H₁ receptor antagonist with no significant interaction with monoamine transporters or other tested receptors.[1]
Functional studies suggest that both enantiomers may possess some 5-HT₁ₐ and 5-HT₁B antagonistic properties, though direct binding affinities are not well-documented.[2] Notably, neither enantiomer appears to have 5-HT₂ₐ antagonistic effects.[2]
Signaling Pathways and Experimental Workflows
The primary method for determining the binding affinity of a compound to a specific receptor is the radioligand binding assay. The following diagram illustrates a typical workflow for a competitive binding assay.
This workflow outlines the key steps from preparing the biological material to the final calculation of the binding affinity (Kᵢ value).
Experimental Protocols
Radioligand Binding Assay for Neurotransmitter Receptor Affinity
This protocol provides a generalized methodology for determining the binding affinity of a test compound, such as this compound, to a specific neurotransmitter receptor using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Source: Brain tissue from a suitable animal model (e.g., rat cortex for adrenergic or serotonergic receptors) or cultured cells expressing the receptor of interest.
-
Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin removes nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous neurotransmitters and other interfering substances.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent amounts are used in the binding assay.
2. Competitive Binding Assay:
-
Reaction Mixture: The assay is typically performed in microtiter plates. Each well contains:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., [³H]prazosin for α₁-adrenergic receptors) typically at or below its Kₑ value.
-
Varying concentrations of the unlabeled test compound (e.g., Dextroprotiline).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
Total and Non-specific Binding:
-
Total binding is measured in the absence of the competitor drug.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor, which displaces all specific binding of the radioligand.
-
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
Kᵢ Calculation: The inhibition constant (Kᵢ), which represents the affinity of the test compound for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
This comprehensive approach allows for the precise determination of the cross-reactivity profile of a compound, providing valuable insights for drug development and understanding its potential therapeutic effects and side-effect profile.
References
Comparative Pharmacokinetics of Oxaprotiline and its Enantiomers: A Guide for Researchers
Oxaprotiline, a structural analogue of maprotiline, is a chiral compound existing as two enantiomers.[1] Clinical and preclinical studies have consistently demonstrated that the pharmacological activity of this compound resides almost exclusively in its S-(+)-enantiomer.[2][3] This stereoselectivity has significant implications for the drug's therapeutic effects and pharmacokinetic profile.
Comparative Data Summary
Due to the limited availability of direct comparative pharmacokinetic studies on the individual enantiomers of this compound, the following table summarizes the known differences based on available research. Quantitative values for key pharmacokinetic parameters for the individual enantiomers are not available in the cited literature.
| Parameter | Racemic this compound | S-(+)-Oxaprotiline (Dextroprotiline) | R-(-)-Oxaprotiline (Levoprotiline) |
| Pharmacological Activity | Norepinephrine reuptake inhibitor.[1] | Potent norepinephrine reuptake inhibitor; responsible for the antidepressant effects.[2][3] | Weak inhibitor of norepinephrine reuptake; largely inactive as an antidepressant.[2] |
| Peak Plasma Concentration (Cmax) | Total ¹⁴C: 297-590 ng equiv./mlUnchanged drug (after hydrolysis): 167-207 ng/ml[4] | Data not available | Data not available |
| Time to Peak Concentration (Tmax) | 3-6 hours for total ¹⁴C[4] | Data not available | Data not available |
| Area Under the Curve (AUC) | Data not available | Data not available | Data not available |
| Elimination Half-life (t½) | 23-29 hours for total drug and metabolites[4] | Data not available | Data not available |
| Protein Binding | 83% (to serum proteins)[4] | Data not available | Data not available |
Experimental Protocols
The following outlines a general methodology for a comparative pharmacokinetic study of this compound and its enantiomers, based on standard practices in the field. A specific, detailed protocol from a dedicated study on this compound enantiomers is not available in the reviewed literature.
Objective: To determine and compare the pharmacokinetic profiles of S-(+)-oxaprotiline and R-(-)-oxaprotiline following oral administration in a suitable animal model (e.g., rats or dogs) or in human volunteers.
Study Design:
-
A randomized, single-dose, two-way crossover study design is recommended.
-
Subjects would receive a single oral dose of S-(+)-oxaprotiline and R-(-)-oxaprotiline, with a washout period of at least five half-lives between administrations.
Dosing:
-
A defined oral dose of each enantiomer would be administered. The dose would be determined based on preclinical toxicology and efficacy data.
Blood Sampling:
-
Serial blood samples would be collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma would be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
A validated stereoselective analytical method, such as chiral high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), would be used to quantify the plasma concentrations of S-(+)-oxaprotiline and R-(-)-oxaprotiline separately.
-
The method would need to demonstrate adequate sensitivity, specificity, accuracy, and precision for the quantification of each enantiomer in plasma.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters for each enantiomer, including Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½, clearance (CL/F), and volume of distribution (Vd/F), would be calculated using non-compartmental analysis of the plasma concentration-time data.
-
Statistical comparisons of the pharmacokinetic parameters between the two enantiomers would be performed to assess for significant differences.
Metabolic Pathways
The metabolism of racemic this compound has been studied in humans, rats, and dogs, revealing extensive biotransformation. The primary metabolic pathway in humans is glucuronidation.
Caption: Metabolic pathways of this compound in humans.
Conclusion
The available evidence strongly indicates that the antidepressant activity of this compound is stereospecific, residing in the S-(+)-enantiomer. While comprehensive comparative pharmacokinetic data for the individual enantiomers are lacking, understanding the metabolic fate of the racemate provides some insights. Further research focusing on the stereoselective pharmacokinetics of this compound is warranted to fully characterize the disposition of its enantiomers and to better understand the clinical implications of their differential pharmacology. Such studies would be invaluable for optimizing therapeutic strategies and for the development of future chiral antidepressant drugs.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic fate of [14C]this compound.HCl in man. I. Disposition and preliminary pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxaprotiline versus SSRIs: a mechanistic comparison
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antidepressant pharmacology, understanding the nuanced mechanistic differences between drug classes is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of Oxaprotiline, a tetracyclic antidepressant, and the widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs). By dissecting their molecular targets, signaling pathways, and clinical profiles, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct modes of action.
At a Glance: Key Mechanistic Distinctions
| Feature | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Target | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Primary Neurotransmitter Affected | Norepinephrine | Serotonin |
| Mechanism of Action | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition |
| Enantiomeric Activity | Racemic mixture with distinct activities: (+)-enantiomer (Dextroprotiline) is a potent NET inhibitor; (-)-enantiomer (Levoprotiline) is a selective H1 receptor antagonist. | Enantiomers can have different potencies (e.g., Escitalopram is the active S-enantiomer of Citalopram). |
| Affinity for Serotonin Transporter | Negligible[1][2] | High |
Delving into the Mechanisms: A Tale of Two Neurotransmitters
The fundamental difference between this compound and SSRIs lies in their primary molecular targets and, consequently, the neurotransmitter systems they modulate.
This compound: A Focus on Norepinephrine
This compound, a derivative of maprotiline, functions primarily as a norepinephrine reuptake inhibitor[1][2]. It achieves this by binding to the norepinephrine transporter (NET), a protein responsible for clearing norepinephrine from the synaptic cleft. By blocking this transporter, this compound increases the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.
It is crucial to note that this compound is a racemic mixture of two enantiomers with distinct pharmacological profiles[2]. The S(+)-enantiomer, Dextroprotiline , is a potent norepinephrine reuptake inhibitor and is believed to be responsible for the antidepressant effects[3]. In contrast, the R(-)-enantiomer, Levoprotiline , is a selective H1 receptor antagonist with negligible affinity for monoamine transporters[2].
SSRIs: The Serotonin Specialists
As their name suggests, Selective Serotonin Reuptake Inhibitors (SSRIs) exhibit a high affinity and selectivity for the serotonin transporter (SERT). By inhibiting SERT, SSRIs block the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter in the synapse and enhanced serotonergic neurotransmission. This class includes well-known drugs such as Fluoxetine, Sertraline, Paroxetine, Citalopram, and Escitalopram.
The therapeutic effects of SSRIs are not immediate and are thought to involve downstream adaptive changes in the brain, including the desensitization of presynaptic serotonin autoreceptors, which ultimately leads to a greater serotonin release.
Quantitative Comparison: Binding Affinities and Reuptake Inhibition
The following tables summarize the available quantitative data on the binding affinities (Ki) and in vitro inhibition of reuptake (IC50) for this compound's enantiomers and a selection of common SSRIs. Lower Ki and IC50 values indicate higher potency.
Table 1: Binding Affinity (Ki) for Monoamine Transporters
| Compound | Target | Ki (nM) | Species/Tissue |
| (+)-Oxaprotiline (Dextroprotiline) | NET | Potent inhibitor (specific value not consistently reported) | Rat Brain |
| (-)-Oxaprotiline (Levoprotiline) | NET | Weak inhibitor (specific value not consistently reported) | Rat Brain |
| Fluoxetine | SERT | 1.4 (R-fluoxetine) | Human (cloned) |
| Sertraline | SERT | 0.29 | Human (cloned) |
| Paroxetine | SERT | 0.13 | Human (cloned) |
| Citalopram | SERT | 1.16 | Human (cloned) |
| Escitalopram | SERT | 1.1 | Human (cloned) |
Note: Specific Ki values for Dextroprotiline and Levoprotiline at the norepinephrine transporter are not consistently available in the reviewed literature, though their potent and weak inhibitory activities, respectively, are well-established.
Table 2: In Vitro Reuptake Inhibition (IC50)
| Compound | Target | IC50 (nM) | System |
| (+)-Oxaprotiline (Dextroprotiline) | Norepinephrine | Data not available | |
| (-)-Oxaprotiline (Levoprotiline) | Norepinephrine | Data not available | |
| Fluoxetine | Serotonin | 25 | Human Platelets |
| Sertraline | Serotonin | 0.7 | Human Platelets |
| Paroxetine | Serotonin | 0.3 | Human Platelets |
| Citalopram | Serotonin | 5.9 | Human Platelets |
| Fluvoxamine | Serotonin | 4.0 | Human Platelets |
Visualizing the Mechanisms
To further elucidate the distinct actions of this compound and SSRIs, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for assessing their activity.
References
An In Vitro Comparative Analysis of Oxaprotiline and Desipramine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the pharmacological profiles of the tetracyclic antidepressant Oxaprotiline and the tricyclic antidepressant Desipramine. The information presented is based on available experimental data to facilitate informed decisions in research and development.
This guide summarizes the in vitro binding affinities and reuptake inhibition potencies of this compound and Desipramine. While a direct head-to-head comparative study providing a complete dataset was not identified in the public domain, this document collates data from various sources to offer a comprehensive overview. It is important to note that variations in experimental conditions between studies can influence the absolute values reported. Therefore, the data presented herein should be interpreted with consideration for this potential inter-study variability.
Pharmacological Profile: A Quantitative Comparison
The primary mechanism of antidepressant action for both this compound and Desipramine is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. Their selectivity for NET over the serotonin transporter (SERT) is a key differentiator.
Neurotransmitter Transporter Inhibition
The following table summarizes the in vitro inhibitory potencies (IC50/Ki in nM) of this compound and Desipramine on the norepinephrine and serotonin transporters. Lower values indicate greater potency.
| Compound | Norepinephrine Transporter (NET) Inhibition (IC50/Ki, nM) | Serotonin Transporter (SERT) Inhibition (IC50/Ki, nM) | Selectivity Ratio (SERT Ki / NET Ki) |
| This compound | Potent inhibitor (activity resides in (+)-enantiomer)[1][2] | Negligible affinity[1] | High |
| Desipramine | 4.2[3] | 64[3] | 15.2 |
Receptor Binding Affinities
The interaction of these compounds with various neurotransmitter receptors contributes to their side-effect profiles. The following table presents the in vitro binding affinities (Ki in nM) of this compound and Desipramine for several key receptors. Higher Ki values indicate weaker binding affinity.
| Receptor | This compound (Ki, nM) | Desipramine (Ki, nM) |
| Adrenergic α1 | Weak antagonist[1] | High affinity |
| Adrenergic α2 | Negligible affinity[1] | Micromolar range[4] |
| Muscarinic (M1-M5) | Negligible affinity[1] | High affinity |
| Histamine H1 | Antagonist[1] | High affinity |
| Dopamine D2 | Not clearly established | Weak affinity |
Note: The receptor binding profile for this compound is less extensively documented than for Desipramine. Information is largely qualitative, with its parent compound, maprotiline, showing notable H1 and moderate α1 adrenergic antagonism.
Experimental Methodologies
The data presented in this guide are typically generated using the following standard in vitro pharmacological assays:
Neurotransmitter Reuptake Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the reuptake of neurotransmitters (e.g., norepinephrine, serotonin) into synaptosomes or cells expressing the specific transporter.
Generalized Protocol:
-
Preparation of Synaptosomes or Transporter-Expressing Cells:
-
Brain tissue (e.g., rat cortex or hypothalamus) is homogenized in a suitable buffer (e.g., sucrose solution).
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.
-
Alternatively, cultured cell lines stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) are used.
-
-
Assay Procedure:
-
Aliquots of the synaptosome preparation or cell suspension are pre-incubated with various concentrations of the test compound (e.g., this compound, Desipramine) or vehicle.
-
A radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin) is added to initiate the uptake reaction.
-
The incubation is carried out at a controlled temperature (e.g., 37°C) for a defined period.
-
The uptake process is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells containing the radiolabeled neurotransmitter.
-
Non-specific uptake is determined in the presence of a high concentration of a standard inhibitor (e.g., desipramine for NET).
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
-
Radioligand Receptor Binding Assay
Objective: To determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Generalized Protocol:
-
Membrane Preparation:
-
Brain tissue or cells expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α1-adrenergic receptors, [³H]quinuclidinyl benzilate for muscarinic receptors).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, Desipramine) are added to compete for binding with the radioligand.
-
The incubation is carried out at a specific temperature until equilibrium is reached.
-
The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the receptor.
-
-
Data Analysis:
-
The radioactivity on the filters is measured.
-
The IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound and Desipramine.
Caption: In Vitro Assay Workflow.
Conclusion
Based on the available in vitro data, both this compound and Desipramine are potent inhibitors of the norepinephrine transporter. Desipramine also exhibits a moderate affinity for the serotonin transporter, classifying it as a norepinephrine-preferring serotonin-norepinephrine reuptake inhibitor. In contrast, this compound is reported to be a highly selective norepinephrine reuptake inhibitor with negligible activity at the serotonin transporter.
The off-target receptor binding profiles also show notable differences. Desipramine has significant affinity for muscarinic, histaminergic, and alpha-1 adrenergic receptors, which is consistent with the anticholinergic, sedative, and hypotensive side effects observed clinically. This compound appears to have a more favorable side-effect profile in this regard, with negligible affinity for muscarinic and alpha-2 adrenergic receptors, although it does exhibit some histamine H1 and weak alpha-1 adrenergic receptor antagonism.
This in vitro comparison underscores the distinct pharmacological profiles of this compound and Desipramine. For researchers and drug development professionals, these data provide a foundation for further investigation into their therapeutic potential and for the design of novel compounds with improved selectivity and tolerability. It is recommended that direct comparative in vitro studies be conducted under identical experimental conditions to confirm and expand upon these findings.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Oxaprotiline
This guide provides crucial safety and logistical information for the handling of Oxaprotiline in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, which is an antidepressant compound and a norepinephrine reuptake inhibitor, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2] The following PPE is recommended:
-
Eye and Face Protection: Wear chemical safety goggles or eyeglasses with side shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] In situations with a risk of splashing, a face shield should also be worn.[5][6]
-
Skin Protection:
-
Gloves: Wear two pairs of powder-free nitrile or neoprene chemotherapy gloves that meet the ASTM D6978 standard.[6][7] The outer glove should be worn over the gown cuff, and the inner glove underneath.[7][8] Gloves should be changed regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[8]
-
Gown: A disposable, lint-free gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, with a solid front, long sleeves, and tight-fitting cuffs is required.[6][8] Laboratory coats made of absorbent materials are not suitable.[6]
-
-
Respiratory Protection: While no specific respiratory protection is mandated under normal use conditions with adequate ventilation, a NIOSH-approved respirator should be used if there is a risk of aerosolization or if handling large quantities of the powder.[3][4][7]
-
Footwear: Chemical-resistant, steel-toe boots or shoes are recommended.[5]
Operational Plans: Handling and Storage
Handling:
-
Handle this compound in accordance with good industrial hygiene and safety practices.[3][4]
-
Ensure adequate ventilation in the work area.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled, stored, or used.[8]
-
Wash hands thoroughly before breaks and at the end of work.[9]
Storage:
-
Store this compound at room temperature in the continental US; storage conditions may vary elsewhere.[1]
-
Always refer to the Certificate of Analysis for specific storage recommendations.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Store away from incompatible materials such as halogens, halogenated agents, reducing agents, and oxidizing agents.[4]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C20H23NO | [1] |
| Molecular Weight | 293.40 | [1] |
| Appearance | White Powder Solid | [3] |
| Melting Point | 274 - 275 °C / 525.2 - 527 °F | [3] |
| pH | 6 (100 g/l water) | [3] |
Disposal Plan
Unused or expired this compound should be disposed of as hazardous waste. Follow these steps for proper disposal:
-
Do Not Flush: Do not dispose of this compound down the toilet or drain unless specifically instructed to do so by the manufacturer or safety data sheet.[10][11]
-
Drug Take-Back Programs: The preferred method of disposal is through a drug take-back program.[10][12] Check with your institution's environmental health and safety department or local waste disposal authorities for available programs.
-
Household Trash Disposal (if no take-back program is available):
-
Remove the this compound from its original container.[12][13]
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[12][13] This makes the drug less appealing to children and pets.
-
Place the mixture in a sealable plastic bag, empty can, or other container to prevent leakage.[12][13]
-
Dispose of the sealed container in the household trash.[13]
-
Scratch out all personal information on the empty prescription bottle to protect privacy before recycling or discarding it.[11][12]
-
Experimental Protocols Referenced
No specific experimental protocols were cited in the provided context.
Visualizations
Caption: Workflow for responding to an this compound spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. halyardhealth.com [halyardhealth.com]
- 8. osha.gov [osha.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. epa.gov [epa.gov]
- 11. dea.gov [dea.gov]
- 12. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
